Product packaging for Thalidomide-NH-CH2-COOH(Cat. No.:)

Thalidomide-NH-CH2-COOH

Cat. No.: B2920416
M. Wt: 331.28 g/mol
InChI Key: LRGLFYOYKPSPJQ-UHFFFAOYSA-N
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Description

Thalidomide-NH-CH2-COOH is a useful research compound. Its molecular formula is C15H13N3O6 and its molecular weight is 331.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O6 B2920416 Thalidomide-NH-CH2-COOH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGLFYOYKPSPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Thalidomide-NH-CH2-COOH: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-NH-CH2-COOH, a crucial chemical entity in the field of targeted protein degradation. This molecule, a derivative of thalidomide (B1683933), serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the cell's natural protein disposal machinery.

Chemical Structure and Properties

This compound, systematically named 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid, is a conjugate of a thalidomide-based Cereblon (CRBN) E3 ligase ligand and a short linker terminating in a carboxylic acid.[1][2] This terminal acid group provides a convenient attachment point for conjugating a ligand that targets a specific protein of interest, thereby forming a complete PROTAC molecule.[3]

The molecular architecture is characterized by a glutarimide (B196013) ring fused to a modified isoindole-1,3-dione core, with a glycine (B1666218) linker (-NH-CH₂-COOH) attached at the 4-position of the isoindole moiety.[4] This specific arrangement is critical as it preserves the glutarimide portion necessary for binding to the CRBN E3 ubiquitin ligase.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid[1]
Molecular Formula C₁₅H₁₃N₃O₆[1]
Molecular Weight 331.28 g/mol [1]
Monoisotopic Mass 331.08043514 Da[1]
Topological Polar Surface Area 133 Ų[1]
pKa 3.92 ± 0.10 (Predicted)[5]
Solubility DMSO: 42.5 mg/mL (128.29 mM)[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

Mechanism of Action in PROTACs

Thalidomide and its derivatives, including this functionalized molecule, act as "molecular glues".[6] They bind to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[6][7] In the context of a PROTAC, the thalidomide moiety recruits the CRL4^CRBN^ complex. Simultaneously, the other end of the PROTAC binds to a target Protein of Interest (POI).

This induced proximity results in the formation of a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein catabolism.[8] The PROTAC molecule is subsequently released and can catalyze further rounds of degradation, acting as a catalyst for protein elimination rather than a traditional inhibitor.[8]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds to Warhead Ternary_Complex POI-PROTAC-CRBN Ternary Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->PROTAC Binds to E3 Ligand PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination PROTAC_released PROTAC (Recycled) Ternary_Complex->PROTAC_released Release Ub Ubiquitin (Ub) Ub->Ternary_Complex Recruited E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_released->PROTAC Catalytic Cycle

Signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The use of this compound is central to the synthesis and evaluation of novel PROTACs. Below are generalized protocols for its application.

This protocol outlines a standard amide coupling reaction to conjugate this compound with a target protein ligand that possesses a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing target protein ligand

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: Add the peptide coupling reagent (1.1 eq.) and the organic base (2.0 eq.) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-containing target protein ligand (1.0 eq.), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS, TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC (and a negative control) for a specified duration (e.g., 4, 8, 16, 24 hours).[9]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.[9]

  • SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the results.[9]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal.[9]

Standard Experimental Workflow

The discovery and validation of a PROTAC built from this compound follows a structured workflow, from initial synthesis to cellular validation. This process is iterative, often requiring optimization of the linker and warhead components to achieve desired potency and selectivity.

PROTAC_Workflow cluster_workflow PROTAC Discovery & Validation Workflow Synthesis 1. PROTAC Synthesis (Amide Coupling) Purification 2. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding_Assay 3. In Vitro Binding Assays (SPR, ITC) Purification->Binding_Assay Cell_Treatment 4. Cell-based Degradation Assay Binding_Assay->Cell_Treatment Western_Blot 5. Western Blot Analysis (Quantify Degradation) Cell_Treatment->Western_Blot Dose_Response 6. Determine DC50 & Dmax Western_Blot->Dose_Response Downstream 7. Downstream Functional Assays (e.g., Cell Viability) Dose_Response->Downstream Optimization 8. Lead Optimization (Iterative Redesign) Downstream->Optimization Feedback Loop Optimization->Synthesis

General workflow for PROTAC discovery and evaluation.

This guide provides foundational information for researchers working with this compound. By understanding its properties, mechanism, and application in established experimental protocols, scientists can more effectively design and evaluate novel PROTACs for therapeutic development.

References

The Role of Thalidomide-NH-CH2-COOH in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to facilitate the ubiquitination of the target protein. Thalidomide (B1683933) and its derivatives have been extensively utilized as potent recruiters of the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth exploration of Thalidomide-NH-CH2-COOH, a key building block in the development of CRBN-recruiting PROTACs.

This compound, chemically known as (2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine, is a derivative of thalidomide functionalized with a short linker terminating in a carboxylic acid.[1] This functional group provides a convenient attachment point for coupling to a ligand that binds to a specific protein of interest, thereby forming a complete PROTAC molecule.[2][3] The thalidomide moiety serves as the "warhead" that binds to CRBN, initiating the cascade of events leading to target protein degradation.[4]

The Cereblon E3 Ligase Complex and PROTAC Mechanism of Action

The Cullin-4A (CUL4A) RING E3 ubiquitin ligase complex is a multi-subunit assembly responsible for polyubiquitinating substrate proteins, marking them for proteasomal degradation.[5] The core components of this complex include CUL4A, DNA damage-binding protein 1 (DDB1), and the RING-box protein 1 (Rbx1).[5] Cereblon (CRBN) acts as the substrate receptor for this complex, determining its target specificity.[6]

PROTACs containing a thalidomide-based ligand, such as this compound, function by inducing the formation of a ternary complex between the target protein and the CRBN-CUL4A E3 ligase complex. This proximity, orchestrated by the PROTAC, enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (Thalidomide-Linker-POI Ligand) POI->PROTAC binds Ub_POI Polyubiquitinated POI CRBN Cereblon (CRBN) PROTAC->CRBN recruits E3_Complex CUL4A-DDB1-Rbx1 E3 Ligase Complex CRBN->E3_Complex part of E2 E2-Ub E3_Complex->E2 E2->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-induced protein degradation pathway.

Quantitative Data: Binding Affinity and Degradation Potency

CompoundDissociation Constant (Kd)Assay MethodReference
Thalidomide~250 nMFluorescence Polarization[7]
Lenalidomide (B1683929)~178 nMFluorescence Polarization[7]
Pomalidomide~157 nMFluorescence Polarization[7]
(S)-enantiomers of the compounds exhibit stronger binding to CRBN.[8]
PROTACTargetE3 Ligase LigandCell LineDC50Dmax
Representative PROTAC 1Protein XThalidomide derivativeCancer Cell Line A50 nM>90%
Representative PROTAC 2Protein YPomalidomide derivativeCancer Cell Line B10 nM>95%
(Data in this table is representative and intended for illustrative purposes.)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to obtain a thalidomide derivative with a linker, such as this compound, involves the reaction of an amino-functionalized thalidomide with a suitable linker precursor.

Synthesis_Workflow Start 4-Aminothalidomide Amide_Coupling Amide Bond Formation (e.g., HATU, DIEA, DMF) Start->Amide_Coupling Linker_Precursor Linker Precursor with protected amine and carboxylic acid Linker_Precursor->Amide_Coupling Protected_Intermediate Protected Thalidomide-Linker Conjugate Amide_Coupling->Protected_Intermediate Deprotection Deprotection of Amine (e.g., TFA) Protected_Intermediate->Deprotection Final_Product Thalidomide-NH-Linker-NH2 Deprotection->Final_Product Western_Blot_Workflow Cell_Treatment Cell Treatment with PROTAC Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis (Quantification, DC50, Dmax) Detection->Analysis

References

Thalidomide-NH-CH2-COOH mechanism of action in protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Thalidomide-NH-CH2-COOH in Protein Degradation

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven elimination of disease-causing proteins.[1][2] Unlike inhibitors that merely block a protein's function, TPD co-opts the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively tag a protein of interest (POI) for destruction.[2][3]

At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of three key components: a "warhead" ligand that binds to the POI, an E3 ligase ligand that recruits a specific E3 ubiquitin ligase, and a flexible linker that connects the two.[1][4] By physically bridging the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[1][3]

The Role of Thalidomide (B1683933) and Cereblon (CRBN) in PROTAC Technology

The discovery that thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), exert their therapeutic and teratogenic effects by binding to the Cereblon (CRBN) protein was a watershed moment for the field.[5][6][7] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[3][6] The binding of IMiDs to CRBN allosterically modifies the ligase's substrate specificity, inducing the degradation of "neosubstrates" not normally targeted by the native complex, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][8]

This "molecular glue" mechanism has been harnessed in PROTAC design. Thalidomide and its analogs have become the most widely used E3 ligase ligands due to their well-characterized interaction with CRBN, favorable drug-like properties, and smaller size compared to other E3 ligase recruiters.[1][2]

This compound: A Key Building Block for CRBN-Recruiting PROTACs

The molecule this compound is a crucial chemical intermediate used in the synthesis of CRBN-recruiting PROTACs.[4][9][10] It is not a PROTAC itself but rather a functionalized E3 ligase ligand-linker conjugate.[10][11]

  • Thalidomide Moiety : The core thalidomide structure serves as the CRBN-binding element.[4][12] Specifically, the glutarimide (B196013) ring of thalidomide is responsible for anchoring the molecule into a binding pocket on CRBN.[13][14]

  • Linker Element : The -NH-CH2-COOH group is a short linker terminating in a carboxylic acid. This terminal functional group provides a versatile chemical handle for conjugation.[11] Through standard amide coupling reactions, it can be covalently attached to an amine-functionalized ligand for a specific protein of interest, thereby completing the synthesis of the full PROTAC molecule.[11][15]

Core Mechanism of Action: The PROTAC Catalytic Cycle

A PROTAC synthesized using this compound operates via a catalytic cycle to induce the degradation of a target protein. The process hijacks the native CRL4^CRBN^ E3 ubiquitin ligase complex.[1][3]

  • Ternary Complex Formation : The cycle begins when the PROTAC molecule simultaneously binds to the protein of interest (POI) via its "warhead" and to the CRBN substrate receptor of the CRL4^CRBN^ E3 ligase complex via its thalidomide moiety. This forms the critical POI-PROTAC-CRBN ternary complex.[2][3]

  • Ubiquitination : The induced proximity of the POI to the E3 ligase machinery facilitates the efficient transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[3]

  • Polyubiquitination : This process repeats, creating a polyubiquitin (B1169507) chain on the POI, which serves as a recognition signal for the proteasome.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome into small peptides.[1][3]

  • PROTAC Recycling : Following degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, continuing the catalytic cycle.[1]

PROTAC_Mechanism cluster_ub Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC (Warhead-Linker-Thalidomide) PROTAC->Ternary_Complex Binds E3_Ligase CRL4-CRBN E3 Ligase Complex E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ternary_Complex->E3_Ligase Release Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Binding Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-induced protein degradation catalytic cycle.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is determined by parameters such as its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). It is critical to note that these values are not intrinsic to the this compound moiety alone; they are highly dependent on the specific warhead, the linker composition and length, the target protein, and the cellular context. The following tables provide representative data for well-characterized thalidomide-based PROTACs to serve as a benchmark for comparison.

Table 1: Representative Degradation Parameters for Thalidomide-Based PROTACs Data is illustrative and compiled from various sources for comparison.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
dBET6BRD4MM.1S< 1> 90[1]
PTD10BTKMOLM-140.5> 90[1]
A1874BRD422Rv15~98N/A
ARD-69ARVCaP1> 95N/A

Table 2: Representative Binding Affinities for Thalidomide Analogs to CRBN Binding affinity is a prerequisite for potent degradation.

LigandAssay MethodBinding Affinity (Kd or IC50)Reference
ThalidomideTR-FRETIC50 ≈ 1.8 µM[8]
PomalidomideTR-FRETIC50 ≈ 0.2 µM[8]
LenalidomideTR-FRETIC50 ≈ 0.5 µM[8]

Experimental Protocols

Characterizing a novel PROTAC synthesized from this compound involves a series of critical experiments to confirm its mechanism of action, potency, and selectivity.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general procedure for conjugating this compound to a POI ligand containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-functionalized POI ligand

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • In a clean, dry vial, dissolve the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.1 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents).

  • Add DIPEA (3.0 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress using LC-MS to check for the formation of the desired product mass.

  • Once the reaction is complete, quench with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product using preparative HPLC.

  • Confirm the identity and purity of the final PROTAC product using analytical LC-MS and NMR.[15]

Protocol 2: Western Blotting to Quantify Protein Degradation

This is the most common method for measuring the reduction in the level of the target protein.[3][16]

Materials:

  • Cancer cell line expressing the POI

  • Novel PROTAC and DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment : Seed cells in 6-well plates and allow them to adhere. Treat the cells with serially diluted concentrations of the PROTAC for a desired time (e.g., 18-24 hours). Include a DMSO-treated well as a negative control.[17]

  • Lysis : Wash cells with ice-cold PBS and lyse them with lysis buffer.[16]

  • Protein Quantification : Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[3][18]

  • SDS-PAGE : Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.[3]

  • Transfer : Transfer the separated proteins to a PVDF membrane.[16]

  • Blocking & Immunoblotting : Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with the primary anti-POI antibody overnight at 4°C.[17]

  • Secondary Antibody : Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection : Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[1][17]

  • Analysis : Strip the membrane and re-probe with an anti-loading control antibody to confirm equal loading. Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the percentage of POI remaining relative to the DMSO control for each PROTAC concentration to determine DC50 and Dmax values.[3]

Western_Blot_Workflow A 1. Cell Treatment (PROTAC dilutions) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF) D->E F 6. Immunoblotting (Primary & Secondary Ab) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H Proteomics_Workflow A 1. Cell Treatment & Lysis B 2. Protein Digestion (Trypsin) A->B C 3. Isobaric Tagging (e.g., TMT) B->C D 4. Sample Combining & Desalting C->D E 5. LC-MS/MS Analysis D->E F 6. Database Search & Protein Identification E->F G 7. Quantification & Statistical Analysis F->G H 8. Volcano Plot (Identify Downregulated Proteins) G->H

References

An In-depth Technical Guide to the Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific, publicly available binding affinity data for the molecule "Thalidomide-NH-CH2-COOH" is limited. This guide provides a comprehensive framework based on the well-characterized binding of the parent molecule, thalidomide (B1683933), and its key derivatives to the Cereblon (CRBN) protein. The principles, experimental protocols, and signaling pathways described herein serve as a foundational resource for researchers, scientists, and drug development professionals investigating the interaction of similar thalidomide derivatives with Cereblon. The molecule "this compound" is recognized as a thalidomide-based ligand used for the recruitment of the CRBN protein, often as a component in the formation of Proteolysis Targeting Chimeras (PROTACs)[1][2][3][4].

Introduction: Cereblon and Thalidomide's Mechanism of Action

Cereblon (CRBN) is a pivotal protein that functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which also includes Cullin 4 (CUL4A or CUL4B), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1)[5][6][7]. This complex is integral to the ubiquitin-proteasome system, which mediates the degradation of cellular proteins.

Thalidomide and its more potent derivatives, lenalidomide (B1683929) and pomalidomide—collectively known as immunomodulatory drugs (IMiDs)—exert their therapeutic effects by directly binding to CRBN[5][6]. This binding event does not inhibit the E3 ligase but rather modulates its function, altering its substrate specificity[6][8][9]. Consequently, the CRL4-CRBN complex is redirected to ubiquitinate and mark for proteasomal degradation a new set of proteins known as "neosubstrates." Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the degradation of which is central to the anti-myeloma and immunomodulatory activities of these drugs[6][8][10].

Quantitative Binding Affinity Data

The binding affinity of thalidomide and its analogues to CRBN is a critical determinant of their biological activity. While data for this compound is not available, the affinities of parent IMiDs provide essential benchmarks for comparison. These values are typically determined using biophysical assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

CompoundAssay MethodBinding Affinity (Kd)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM[5]
LenalidomideIsothermal Titration Calorimetry (ITC)~178 nM[5]
PomalidomideIsothermal Titration Calorimetry (ITC)~157 nM[5]

Note: Binding affinity values can vary based on experimental conditions, protein constructs (e.g., full-length CRBN-DDB1 vs. the thalidomide-binding domain), and the specific assay employed.

Signaling Pathway and Mechanism of Action

The binding of an IMiD to CRBN initiates a cascade that results in the degradation of specific target proteins. The process begins with the IMiD molecule docking into a tri-tophan pocket in the thalidomide-binding domain (TBD) of CRBN. This creates a novel interface that is recognized by neosubstrates like IKZF1 and IKZF3. The CRL4CRBN complex then polyubiquitinates the neosubstrate, targeting it for destruction by the 26S proteasome. This mechanism highlights how small molecules can act as "molecular glues" to induce protein degradation[6].

CRBN_Signaling_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex cluster_Ternary Ternary Complex Formation CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 CRBN CRBN DDB1->CRBN Ternary [Neosubstrate]-[IMiD]-[CRL4-CRBN] IMiD Thalidomide Derivative IMiD->CRBN Binds Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->Ternary Recruitment Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Ternary->Proteasome Polyubiquitination (Ub)

CRBN Signaling Pathway with IMiD Modulation.

Experimental Protocols

Determining the binding affinity of a compound like this compound to CRBN requires precise biophysical and biochemical assays. Below are detailed methodologies for commonly employed techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Principle: A solution of the ligand (thalidomide derivative) is titrated into a solution of the protein (CRBN) in a highly sensitive calorimeter. The resulting heat changes upon binding are measured.

  • Methodology:

    • Protein Preparation: Express and purify the CRBN protein, typically as a complex with DDB1 (e.g., His-tagged CRBN/DDB1) to ensure proper folding and stability. Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Ligand Preparation: Dissolve the thalidomide derivative in the final dialysis buffer. A small percentage of DMSO may be used for solubility, but the same concentration must be present in the protein solution to cancel out heats of dilution.

    • ITC Experiment: Load the CRBN-DDB1 complex (e.g., 20-50 µM) into the sample cell and the thalidomide derivative (e.g., 200-500 µM) into the injection syringe.

    • Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

    • Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

  • Principle: One binding partner (e.g., CRBN) is immobilized on a sensor chip. A solution containing the other partner (the analyte, e.g., thalidomide derivative) is flowed over the surface. Binding causes a change in mass at the surface, which alters the refractive index and is detected as a response.

  • Methodology:

    • Immobilization: Covalently immobilize the purified CRBN-DDB1 complex onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density.

    • Binding Analysis: Inject a series of increasing concentrations of the thalidomide derivative in running buffer over the sensor surface. Include a buffer-only injection for baseline subtraction.

    • Regeneration: After each injection, flow a regeneration solution (e.g., a low pH buffer or high salt concentration) to dissociate the bound analyte and prepare the surface for the next cycle.

    • Data Analysis: Subtract the reference channel and buffer injection data from the active channel data. Fit the resulting sensorgrams (response vs. time) to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Competitive Elution Affinity Assay

This semi-quantitative method is useful for screening compounds that bind to the same site as a known ligand.

  • Principle: A known CRBN binder (e.g., thalidomide) is immobilized on beads. Cell lysate containing CRBN is incubated with these beads, allowing CRBN to bind. The ability of a test compound in solution to elute the bound CRBN is then measured[11].

  • Methodology:

    • Bead Preparation: Covalently link a thalidomide derivative to affinity beads (e.g., ferrite (B1171679) or sepharose beads)[11].

    • Protein Binding: Incubate the thalidomide-immobilized beads with cell lysate from cells overexpressing tagged CRBN (e.g., FLAG-HA-CRBN).

    • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Competitive Elution: Incubate the beads with buffer containing various concentrations of the test compound (this compound). A known binder and a non-binder should be used as positive and negative controls.

    • Detection: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the CRBN tag (e.g., anti-FLAG). The amount of eluted CRBN is proportional to the binding affinity of the test compound.

Competitive_Binding_Workflow cluster_prep 1. Preparation cluster_binding 2. Binding cluster_elution 3. Competitive Elution cluster_analysis 4. Analysis Beads Immobilize Thalidomide on Affinity Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell Lysate with tagged CRBN Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Split Split Beads into Multiple Aliquots Wash->Split Elute Elute with Test Compound (this compound) Split->Elute WB Analyze Eluate by Western Blot for CRBN Elute->WB Result Signal Intensity correlates with Binding Affinity WB->Result

Workflow for a Competitive Elution Binding Assay.

References

The Role of Thalidomide-NH-CH2-COOH as an E3 Ligase Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.

This technical guide provides an in-depth exploration of Thalidomide-NH-CH2-COOH, a crucial building block in the synthesis of PROTACs. This molecule incorporates the thalidomide (B1683933) moiety, which functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a linker terminating in a carboxylic acid.[1] This reactive handle facilitates the covalent attachment of a ligand specific to a target protein, thereby creating a functional PROTAC. The resultant PROTAC orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Mechanism of Action: CRBN-Mediated Protein Degradation

The primary function of a PROTAC utilizing the this compound moiety is to induce proximity between the target protein and the CRBN E3 ligase complex.[2] This process involves several key steps:

  • Ternary Complex Formation: The PROTAC molecule dually binds to the protein of interest (POI) through its target-binding ligand and to the CRBN E3 ligase via its thalidomide head. This establishes a ternary complex, bringing the POI and the E3 ligase into close proximity.[2]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular complex that degrades tagged proteins into smaller peptides, effectively eliminating the target protein from the cell.

PROTAC_Mechanism_of_Action Mechanism of CRBN-Mediated Protein Degradation cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex CRBN_E3_Ligase CRBN E3 Ligase (CUL4A-DDB1-CRBN-RBX1) CRBN_E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitinated_Protein Polyubiquitinated Target Protein Ubiquitination->Ubiquitinated_Protein Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Ub Ubiquitin E1_E2 E1/E2 Enzymes Ub->E1_E2 E1_E2->CRBN_E3_Ligase

Mechanism of CRBN-Mediated Protein Degradation

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation of the target protein. As "this compound" is a versatile building block, the final quantitative values of a PROTAC will depend on the specific target ligand and the linker used. The following tables provide representative data for well-characterized thalidomide-based PROTACs.

Table 1: Binding Affinity of Thalidomide Analogs to CRBN Note: These values are for the E3 ligase ligand alone and serve as a benchmark.

CompoundAssay MethodBinding Affinity (Kd)
ThalidomideIsothermal Titration Calorimetry (ITC)~2.5 µM
LenalidomideSurface Plasmon Resonance (SPR)~1 µM
PomalidomideIsothermal Titration Calorimetry (ITC)~0.2 µM

Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs Note: DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
ARV-825BRD4Jurkat< 1> 95[3]
dBET1BRD4MV4;114.3> 98
THAL-SNS-032CDK9MOLM1310-100> 90

Experimental Protocols

A comprehensive evaluation of a PROTAC's efficacy requires a suite of biochemical, biophysical, and cellular assays.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation Start Start Synthesis PROTAC Synthesis Start->Synthesis Binding_Assays Biochemical/Biophysical Binding Assays (SPR, ITC, TR-FRET) Synthesis->Binding_Assays Degradation_Assays Cellular Degradation Assays (Western Blot, Mass Spec) Binding_Assays->Degradation_Assays Functional_Assays Cellular Functional Assays (MTT, Apoptosis) Degradation_Assays->Functional_Assays Optimization Lead Optimization Functional_Assays->Optimization Optimization->Synthesis Iterative Design End End Optimization->End Candidate Selection

General Experimental Workflow for PROTAC Evaluation

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of the PROTAC to CRBN and the target protein, and to assess the cooperativity of ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize the purified CRBN-DDB1 complex onto a sensor chip surface.

  • Binary Interaction Analysis (PROTAC to CRBN):

    • Inject a series of concentrations of the PROTAC over the immobilized CRBN surface and a reference surface.

    • Monitor the association and dissociation phases in real-time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

  • Ternary Complex Analysis:

    • Co-inject a constant, saturating concentration of the target protein with a dilution series of the PROTAC over the CRBN surface.

    • The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

    • Calculate the cooperativity factor (α) by comparing the KD of the PROTAC to CRBN in the absence and presence of the target protein. An α > 1 indicates positive cooperativity.[4]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of binary and ternary complex formation.

Methodology:

  • Sample Preparation: Place a solution of purified CRBN in the ITC cell and the PROTAC in the injection syringe. For ternary complex analysis, pre-saturate the CRBN in the cell with the target protein.

  • Titration: Perform a series of small injections of the PROTAC into the CRBN solution.

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine KD, n, and ΔH. Calculate ΔG and TΔS from these values.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantify the formation of the ternary complex in a solution-based assay.

Methodology:

  • Reagents:

    • His-tagged CRBN/DDB1 complex.

    • GST-tagged target protein.

    • Terbium (Tb)-labeled anti-His antibody (donor).

    • Fluorescently labeled (e.g., AF488) anti-GST antibody (acceptor).

    • PROTAC at various concentrations.

  • Assay Procedure:

    • In a microplate, combine the His-CRBN, GST-target protein, Tb-anti-His antibody, and AF488-anti-GST antibody.

    • Add a serial dilution of the PROTAC.

    • Incubate to allow complex formation.

  • Signal Detection: Measure the TR-FRET signal (emission at two wavelengths) using a plate reader. An increase in the FRET ratio indicates PROTAC-dependent ternary complex formation.[6][7]

Western Blot for Target Protein Degradation

Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.

Methodology:

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax.[8][9]

MTT Assay for Cell Viability

Objective: To assess the effect of target protein degradation on cell viability and determine the IC50 of the PROTAC.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[10][11][12]

Synthesis of this compound

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found, a plausible synthetic route can be derived from established methods for synthesizing thalidomide analogs. A common approach involves the modification of the phthalimide (B116566) ring of thalidomide.

Illustrative Synthetic Route:

  • Starting Material: A suitable starting material would be a thalidomide derivative with a functional group on the phthalimide ring that allows for the introduction of the glycine (B1666218) moiety, for example, 4-aminothalidomide.

  • Boc Protection: The amino group of 4-aminothalidomide is protected with a Boc group.

  • Alkylation: The protected aminothalidomide is then alkylated with a glycine ester (e.g., ethyl bromoacetate) under basic conditions.

  • Deprotection and Amide Coupling: The Boc protecting group is removed, and the resulting free amine is coupled with a protected glycine derivative.

  • Final Deprotection: The ester and any other protecting groups are removed to yield the final product, this compound.

This general strategy allows for the introduction of the desired linker at a position on the phthalimide ring that is known to be solvent-exposed and suitable for linker attachment without disrupting the crucial binding interaction of the glutarimide (B196013) moiety with Cereblon.

Conclusion

This compound is a valuable chemical tool for the development of PROTACs that hijack the Cereblon E3 ligase. Its thalidomide core provides a well-characterized handle for CRBN engagement, while the terminal carboxylic acid offers a convenient point of attachment for target-binding ligands. A thorough understanding of the mechanism of action, coupled with a rigorous application of the biochemical, biophysical, and cellular assays outlined in this guide, is essential for the successful design and optimization of potent and selective protein degraders for therapeutic applications.

References

The Glutarimide Ring: A Linchpin in CRBN-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of Cereblon (CRBN) as the primary target of immunomodulatory drugs (IMiDs) has revolutionized the landscape of therapeutic intervention, particularly in oncology. At the heart of this interaction lies the glutarimide (B196013) ring, a chemical moiety that serves as the critical anchor for engaging CRBN and initiating a cascade of events leading to the targeted degradation of specific proteins. This technical guide provides a comprehensive overview of the glutarimide ring's role in CRBN binding, detailing the molecular interactions, downstream signaling pathways, and key experimental methodologies used to investigate this pivotal biological process.

The Glutarimide Moiety: The Key to CRBN Engagement

The binding of small molecules to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^), is predominantly mediated by the glutarimide ring. This interaction occurs within a shallow hydrophobic pocket on the surface of CRBN, often referred to as the "tri-tryptophan pocket" due to the presence of three key tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN) that are essential for ligand binding.[1]

The glutarimide ring itself forms a series of crucial hydrogen bonds with the backbone of residues within this pocket, firmly anchoring the small molecule. The imide group of the glutarimide acts as both a hydrogen bond donor and acceptor, contributing significantly to the binding affinity.[2] Modifications to this ring, such as opening the ring or altering the imide functional group, have been shown to abrogate CRBN binding, highlighting its indispensable role.[2]

Upon binding of a glutarimide-containing molecule, such as thalidomide, lenalidomide (B1683929), or pomalidomide (B1683931), the solvent-exposed portion of the drug creates a neomorphic surface on CRBN. This new surface facilitates the recruitment of specific proteins, known as neosubstrates, that are not endogenous targets of the CRL4^CRBN^ complex. This ternary complex formation (CRBN-drug-neosubstrate) is the cornerstone of the therapeutic efficacy of these drugs.

Quantitative Analysis of Glutarimide-CRBN Binding

The affinity of glutarimide-based ligands for CRBN is a key determinant of their biological activity. Various biophysical techniques are employed to quantify this interaction, with dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) being the most common metrics. The following tables summarize the binding affinities of several key immunomodulatory drugs and other glutarimide-containing compounds for CRBN.

CompoundBinding Affinity (Kd)Assay MethodReference
Thalidomide~250 nMNot Specified[3]
Lenalidomide~178 nMNot Specified[3]
Pomalidomide~157 nMNot Specified[3]
CompoundBinding Affinity (IC50)Assay MethodReference
YJ1b0.206 µMTR-FRET[4]
Lenalidomide2.694 µMTR-FRET[4]
YJ2c0.211 µMTR-FRET[4]
YJ2h0.282 µMTR-FRET[4]

Signaling Pathways Modulated by Glutarimide-CRBN Interaction

The binding of glutarimide-containing molecules to CRBN initiates a signaling cascade that culminates in the ubiquitination and subsequent proteasomal degradation of neosubstrates. This process is central to the therapeutic effects of IMiDs in diseases like multiple myeloma.

The CRL4^CRBN^ Ubiquitination Pathway

The CRL4^CRBN^ E3 ubiquitin ligase complex is a multi-protein machine responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the proteasome. The binding of a glutarimide-based drug to CRBN alters its substrate specificity, leading to the recruitment of neosubstrates.

CRL4_CRBN_Pathway cluster_CRL4_complex CRL4-CRBN E3 Ligase Complex cluster_Ub_machinery Ubiquitination Machinery cluster_Degradation_Process Neosubstrate Degradation CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruits E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub E2->RBX1 Recruited to CRL4 complex Ub Ubiquitin Ub->E1 Activates Glutarimide_Drug Glutarimide-based Drug Glutarimide_Drug->CRBN Binds Ub_Neosubstrate Ubiquitinated Neosubstrate Neosubstrate->Ub_Neosubstrate Ubiquitination Proteasome 26S Proteasome Ub_Neosubstrate->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: The CRL4-CRBN ubiquitination pathway initiated by glutarimide-based drugs.

Downstream Effects of Ikaros and Aiolos Degradation

In multiple myeloma, two key neosubstrates targeted by IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] The degradation of these proteins leads to a cascade of downstream events that contribute to the anti-myeloma activity of the drugs.

Ikaros_Aiolos_Degradation_Pathway IMiD IMiD Drug (e.g., Lenalidomide) CRBN CRBN IMiD->CRBN Binds Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits for Ubiquitination Proteasome Proteasomal Degradation Ikaros_Aiolos->Proteasome Degraded IRF4 IRF4 (Transcription Factor) Ikaros_Aiolos->IRF4 Represses MYC c-Myc (Oncogene) Ikaros_Aiolos->MYC Represses Proteasome->IRF4 Upregulation (indirect) Proteasome->MYC Upregulation (indirect) Cell_Growth Myeloma Cell Growth & Survival Proteasome->Cell_Growth Inhibition Apoptosis Apoptosis Proteasome->Apoptosis Induction IL2 IL-2 Production (T-cells) Proteasome->IL2 Enhances IRF4->Cell_Growth Promotes MYC->Cell_Growth Promotes

Caption: Downstream signaling effects of Ikaros and Aiolos degradation.

Key Experimental Protocols

A variety of experimental techniques are employed to study the interaction between glutarimide-based ligands and CRBN. Below are detailed methodologies for several key assays.

Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation

This protocol outlines the steps to confirm the formation of the CRBN-drug-neosubstrate ternary complex in a cellular context.[7]

Materials:

  • Cell line expressing target neosubstrate (e.g., MM.1S)

  • Glutarimide-based drug (e.g., Pomalidomide) and DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Primary antibody for immunoprecipitation (e.g., anti-CRBN antibody)

  • Protein A/G magnetic beads

  • Elution buffer (e.g., 2X Laemmli sample buffer)

  • Primary antibodies for Western blotting (e.g., anti-neosubstrate and anti-CRBN)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment: Culture cells to the desired density and treat with the glutarimide-based drug or DMSO for the specified time (e.g., 4 hours).

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Lysate Pre-clearing: Incubate the cell lysate with Protein A/G magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-CRBN antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending in elution buffer and boiling.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the neosubstrate and CRBN.

CoIP_Workflow start Start cell_treatment Cell Treatment with Glutarimide Drug or DMSO start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis pre_clearing Lysate Pre-clearing with Protein A/G Beads cell_lysis->pre_clearing immunoprecipitation Immunoprecipitation with anti-CRBN Antibody pre_clearing->immunoprecipitation immune_capture Immune Complex Capture with Protein A/G Beads immunoprecipitation->immune_capture washing Washing of Beads immune_capture->washing elution Elution of Bound Proteins washing->elution western_blot Western Blot Analysis (Detect Neosubstrate and CRBN) elution->western_blot end End western_blot->end

Caption: Experimental workflow for co-immunoprecipitation.

X-Ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information about the interaction between the glutarimide ring and the CRBN binding pocket.[8][9]

Procedure:

  • Protein Expression and Purification: Express and purify a stable construct of CRBN, often in complex with DDB1, using a suitable expression system (e.g., insect or mammalian cells).

  • Complex Formation: Incubate the purified CRBN/DDB1 complex with the glutarimide-containing ligand in molar excess.

  • Crystallization: Screen for crystallization conditions using various commercially available or in-house prepared screens. Optimize lead conditions to obtain diffraction-quality crystals.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known CRBN structure), and build and refine the atomic model of the CRBN-ligand complex.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of ligand binding to a protein.[10][11]

Procedure:

  • Chip Preparation: Immobilize purified CRBN onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of the glutarimide-containing ligand (analyte) in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the analyte over the sensor surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Thermal Shift Assay (TSA) for Target Engagement

TSA, or differential scanning fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[12][13]

Procedure:

  • Reaction Setup: In a multiwell plate, mix the purified CRBN protein with a fluorescent dye (e.g., SYPRO Orange) and the glutarimide-based ligand at various concentrations.

  • Thermal Denaturation: Subject the plate to a temperature gradient in a real-time PCR instrument.

  • Fluorescence Monitoring: Monitor the fluorescence of the dye as the temperature increases. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.

  • Data Analysis: Determine the melting temperature (Tm) of the protein in the presence and absence of the ligand. A shift in Tm indicates ligand binding.

This in-depth guide provides a foundational understanding of the critical role of the glutarimide ring in CRBN binding and its implications for drug development. The provided data, pathways, and protocols serve as a valuable resource for researchers and scientists working in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to Thalidomide-NH-CH2-COOH for Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A crucial component in many successful PROTACs is the E3 ligase-recruiting moiety, with derivatives of thalidomide (B1683933) being among the most widely employed. This technical guide provides an in-depth exploration of Thalidomide-NH-CH2-COOH, a key building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document details its mechanism of action, provides a putative synthesis protocol, outlines key experimental procedures for characterization, and presents relevant quantitative data to aid researchers in the design and evaluation of novel protein degraders.

Introduction: The Role of Thalidomide Derivatives in Targeted Protein Degradation

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are known as immunomodulatory drugs (IMiDs). Their mechanism of action was elucidated with the discovery of Cereblon (CRBN) as their direct cellular target.[1][2] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] IMiDs act as "molecular glues," binding to CRBN and inducing a conformational change that leads to the recruitment of "neo-substrates"—proteins not typically targeted by this E3 ligase—for ubiquitination and subsequent proteasomal degradation.[2][3]

This unique mechanism has been harnessed in the development of PROTACs. In this context, a thalidomide derivative serves as the E3 ligase-recruiting ligand, which is connected via a chemical linker to a separate ligand that binds to a specific protein of interest (POI). By bringing the POI and the CRL4^CRBN^ complex into close proximity, the PROTAC facilitates the ubiquitination and degradation of the POI.[2] Thalidomide-based ligands are favored in PROTAC design due to their relatively small size and favorable drug-like properties.[4]

This compound, chemically known as (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine, is a functionalized thalidomide derivative designed for straightforward incorporation into PROTACs. The carboxylic acid handle provides a convenient attachment point for a linker, enabling the synthesis of a diverse range of protein degraders.

Mechanism of Action and Signaling Pathway

The core function of a this compound-based PROTAC is to induce the formation of a ternary complex between the target protein (POI) and the CRL4^CRBN^ E3 ubiquitin ligase. This induced proximity is the catalytic event that triggers the degradation cascade.

The CRL4^CRBN^ complex is comprised of four key proteins:

  • Cullin 4 (CUL4): A scaffold protein that forms the backbone of the complex.

  • DNA damage-binding protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.

  • RING-box protein 1 (RBX1 or ROC1): A RING finger protein that recruits the ubiquitin-charged E2 conjugating enzyme.

  • Cereblon (CRBN): The substrate receptor that is hijacked by the thalidomide moiety of the PROTAC.

The sequence of events is as follows:

  • The PROTAC, containing the this compound-derived moiety, simultaneously binds to the POI and CRBN.

  • This binding event forms a stable ternary complex (POI-PROTAC-CRBN).

  • The formation of this complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme recruited by RBX1.

  • The E2 enzyme transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the POI, leading to polyubiquitination.

  • The polyubiquitinated POI is recognized by the 26S proteasome.

  • The proteasome unfolds and degrades the POI into small peptides, while the PROTAC and the E3 ligase complex are released and can engage in further rounds of degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 CRL4^CRBN E3 Ligase Complex POI Protein of Interest (POI) Ternary_Complex Ternary_Complex POI->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 CRBN->Ternary_Complex CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E2 E2-Ub RBX1->E2 recruits Ub Ubiquitin E2->Ub carries Ubiquitinated_POI Ub->Ubiquitinated_POI Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->Proteasome Recognition

PROTAC-induced protein degradation pathway.

Quantitative Data

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to promote degradation of the target protein in a cellular context. While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, the following tables provide representative data for well-characterized thalidomide and pomalidomide-based PROTACs, which serve as a benchmark for evaluating novel degraders.

Table 1: Binding Affinity of Thalidomide and Analogs to CRBN

CompoundAssay MethodBinding Affinity (Kd or Ki)Reference
ThalidomideFluorescence Polarization~250 nM (Ki)[5]
LenalidomideFluorescence Polarization~178 nM (Ki)[5]
PomalidomideFluorescence Polarization~157 nM (Ki)[5]

Table 2: Degradation Performance of Representative Thalidomide/Pomalidomide-Based PROTACs

PROTACTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
ARV-825BRD4PomalidomideJurkat< 1> 95
PROTAC IDO1 Degrader-1IDO1PomalidomideHeLa284093[1]
NU223612IDO1Thalidomide derivativeU87329> 70[1]

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

A rigorous evaluation of a novel this compound-based PROTAC involves its synthesis followed by a series of biochemical and cellular assays to characterize its binding and degradation properties.

Synthesis of (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine

While a specific, detailed, and publicly available protocol for the synthesis of (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine is not readily found, a plausible synthetic route can be devised based on known chemical transformations of thalidomide and its derivatives. A common starting material for such a synthesis is 4-aminothalidomide. The following is a putative, representative protocol.

Step 1: Synthesis of 4-Aminothalidomide

This can be achieved through the reduction of 4-nitrothalidomide, which is synthesized from 3-nitrophthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione.

  • Materials: 4-Nitrothalidomide, Iron powder, Ammonium (B1175870) chloride, Ethanol (B145695), Water.

  • Procedure:

    • Suspend 4-nitrothalidomide in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-aminothalidomide.

Step 2: Synthesis of (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine

This step involves the alkylation of the amino group of 4-aminothalidomide with a protected glycine (B1666218) derivative, followed by deprotection.

  • Materials: 4-Aminothalidomide, Ethyl bromoacetate (B1195939), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Lithium hydroxide (B78521), Tetrahydrofuran (THF), Water, Hydrochloric acid.

  • Procedure:

    • Dissolve 4-aminothalidomide in DMF.

    • Add DIPEA and ethyl bromoacetate to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature to hydrolyze the ester.

    • Acidify the reaction mixture with 1N HCl to pH ~3-4.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine.

Synthesis_Workflow Start 3-Nitrophthalic Anhydride + 3-Aminopiperidine-2,6-dione Step1 Synthesis of 4-Nitrothalidomide Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Intermediate1 4-Aminothalidomide Step2->Intermediate1 Step3 Alkylation with Ethyl Bromoacetate Intermediate1->Step3 Intermediate2 Glycine Ethyl Ester Derivative Step3->Intermediate2 Step4 Ester Hydrolysis Intermediate2->Step4 Final_Product (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine Step4->Final_Product

Putative synthesis workflow for the target molecule.
CRBN Binding Affinity Assays

Determining the binding affinity of the thalidomide moiety to CRBN is crucial for validating its function as an E3 ligase recruiter. Several biophysical techniques can be employed for this purpose.

4.2.1. Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

  • Methodology:

    • Immobilization: Covalently immobilize recombinant CRBN (often in complex with DDB1) onto a sensor chip.

    • Binding: Flow solutions of the this compound-containing PROTAC at various concentrations over the chip surface.

    • Detection: Monitor the change in the SPR signal in real-time to measure the association and dissociation rates.

    • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

4.2.2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event.

  • Methodology:

    • Sample Preparation: Place a solution of purified CRBN in the sample cell and the PROTAC solution in the injection syringe.

    • Titration: Inject small aliquots of the PROTAC solution into the CRBN solution.

    • Heat Measurement: Measure the heat change after each injection.

    • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a binding isotherm to determine the KD, stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

4.2.3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Principle: TR-FRET is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from CRBN by the test compound.

  • Methodology:

    • Reagents: His-tagged CRBN/DDB1 complex, a terbium-labeled anti-His antibody (donor), a fluorescently labeled known CRBN binder (e.g., Cy5-thalidomide) (acceptor), and the test PROTAC.

    • Assay Setup: In a microplate, combine the CRBN complex, donor antibody, and acceptor tracer. Add serial dilutions of the test PROTAC.

    • Measurement: After incubation, measure the TR-FRET signal.

    • Data Analysis: The binding of the test PROTAC will displace the tracer, leading to a decrease in the FRET signal. Plot the signal against the PROTAC concentration to determine the IC50 value, which can be converted to a Ki value.

Cellular Protein Degradation Assays

The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

4.3.1. Western Blotting

  • Principle: Western blotting is a semi-quantitative technique used to detect and quantify the levels of a specific protein in a cell lysate.

  • Methodology:

    • Cell Treatment: Culture the desired cell line and treat with increasing concentrations of the PROTAC for a fixed time period (e.g., 24 hours) to determine the DC50. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Normalize the protein concentrations, denature the proteins by boiling in Laemmli buffer, and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the target protein, followed by incubation with an HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

4.3.2. Determination of DC50 and Dmax

  • Procedure:

    • Perform a Western blot experiment with a range of PROTAC concentrations.

    • Quantify the band intensities and calculate the percentage of remaining protein at each concentration relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic regression curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).

Experimental_Workflow Start Synthesized This compound -based PROTAC Binding_Assays Biochemical/Biophysical Binding Assays Start->Binding_Assays Cellular_Assays Cellular Degradation Assays Start->Cellular_Assays SPR SPR Binding_Assays->SPR ITC ITC Binding_Assays->ITC TR_FRET TR-FRET Binding_Assays->TR_FRET Western_Blot Western Blot Cellular_Assays->Western_Blot DC50_Dmax DC50 and Dmax Determination Western_Blot->DC50_Dmax

Workflow for PROTAC characterization.

Conclusion

This compound is a valuable chemical tool for the development of potent and selective PROTACs that hijack the CRL4^CRBN^ E3 ubiquitin ligase. Its functionalized handle allows for versatile linker attachment and the synthesis of diverse PROTAC libraries. A thorough understanding of its mechanism of action, coupled with rigorous experimental characterization of both CRBN binding and cellular degradation of the target protein, is essential for the successful development of novel protein degraders. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate the next generation of targeted therapeutics.

References

Methodological & Application

Synthesis of PROTACs Using Thalidomide-NH-CH2-COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC typically consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-RING ligase 4 (CRL4) complex.[4][5] By incorporating a thalidomide-based moiety, a PROTAC can effectively recruit the CRL4-CRBN complex to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing Thalidomide-NH-CH2-COOH as a key building block for introducing the CRBN-recruiting element.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase CRL4-CRBN E3 Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase POI->Ternary_Complex E3_Ligase->Ternary_Complex E2_Enzyme E2-Ub E2_Enzyme->Ternary_Complex Ubiquitin Transfer Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ub POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of this compound to a hypothetical kinase inhibitor possessing a carboxylic acid functional group.

Materials:

  • This compound

  • Kinase Inhibitor-COOH (POI ligand with a terminal carboxylic acid)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the Kinase Inhibitor-COOH (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final PROTAC.

Expected Yield: 60-80%

Synthesis_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Product Thalidomide_Acid This compound Coupling Amide Coupling (PyBOP, DIPEA, DMF) Thalidomide_Acid->Coupling POI_Ligand POI Ligand-COOH POI_Ligand->Coupling PROTAC Final PROTAC Coupling->PROTAC

Caption: General workflow for PROTAC synthesis via amide coupling.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[6]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay

This protocol describes how to assess the effect of the PROTAC on cell proliferation and viability.[7][8]

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC and a DMSO vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Data Presentation

The following tables summarize representative quantitative data for thalidomide-based PROTACs.

Table 1: Representative Degradation Potency of a Thalidomide-Based PROTAC (THAL-SNS-032) [9][10]

ParameterValueCell LineTarget Protein
DC50 4 nMMOLT-4CDK9
Dmax >95% at 250 nMMOLT-4CDK9

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Representative Anti-proliferative Activity of a Thalidomide-Based PROTAC (THAL-SNS-032) [10]

ParameterValueCell Line
IC50 50 nMMOLT-4

IC50: Half-maximal inhibitory concentration.

Table 3: Representative Binding Affinities of Thalidomide-Based PROTAC Components

MoleculeBinding PartnerKd (nM)
Thalidomide AnalogCRBN~1800
Kinase InhibitorTarget Kinase1-100

Kd: Dissociation constant. Data is representative and can vary based on the specific molecules and assay conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate novel thalidomide-based PROTACs for targeted protein degradation. Rigorous experimental validation, including the assessment of degradation potency, selectivity, and cellular effects, is crucial for the successful development of these promising therapeutic agents.

References

Application Notes and Protocols for the Conjugation of Thalidomide-NH-CH2-COOH to a Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Thalidomide-NH-CH2-COOH to a protein ligand. This specific thalidomide (B1683933) derivative incorporates a carboxylic acid functional group, enabling its attachment to primary amines on a target protein ligand through the formation of a stable amide bond. This conjugation is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). They typically consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. By conjugating this compound to a ligand for a specific POI, a PROTAC can be synthesized that brings the POI into proximity with CRBN, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

This protocol focuses on the widely used and robust carbodiimide (B86325) crosslinker chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to achieve efficient and specific conjugation.

Principle of the Reaction

The conjugation process is a two-step reaction:

  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the protein ligand to form a stable amide bond, covalently linking the thalidomide derivative to the protein ligand.

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein ligand with at least one primary amine functional group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous solubility)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[1][2][3]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.[1][3][4]

  • Quenching Solution: 1 M Hydroxylamine (B1172632) HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • HPLC system with a suitable column (e.g., C4, C8, or C18 reversed-phase) for purification and analysis

  • Mass spectrometer for conjugate characterization

Protocol for Conjugation

This protocol is a general guideline and may require optimization depending on the specific properties of the protein ligand.

Step 1: Reagent Preparation

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.[2][5]

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction.

  • Dissolve the protein ligand in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

Step 2: Activation of this compound

  • In a reaction vial, dissolve this compound in an appropriate volume of Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low.

  • Add EDC and NHS to the this compound solution. A common starting point for molar ratios is provided in Table 1.[4]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[1][3]

Step 3: Conjugation to the Protein Ligand

  • Add the activated Thalidomide-NHS ester solution from Step 2 to the protein ligand solution. A typical starting molar ratio of activated thalidomide derivative to protein ligand is 10:1 to 20:1. This should be optimized for your specific protein.

  • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Conjugation Buffer if necessary. The reaction of the NHS-activated molecule with the primary amine is most efficient at this pH range.[3]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][3]

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM (e.g., hydroxylamine or Tris).[1][3]

  • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Step 5: Purification of the Conjugate

  • Removal of Excess Reagents: To remove excess unreacted this compound, EDC, NHS, and quenching reagent, pass the reaction mixture through a desalting column equilibrated with PBS or another suitable buffer.[1][2]

  • HPLC Purification: For higher purity, the conjugate can be purified by reversed-phase HPLC (RP-HPLC).[6][7]

    • Use a C4, C8, or C18 column suitable for protein separation.

    • Employ a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein and a lower wavelength for the thalidomide moiety).

    • Collect fractions corresponding to the conjugated product.

    • Lyophilize the purified fractions.

Characterization of the Conjugate

Successful conjugation can be confirmed by the following methods:

  • Mass Spectrometry (MS): This is the most definitive method. Analyze the purified conjugate by techniques such as MALDI-TOF or ESI-MS. The observed molecular weight should correspond to the molecular weight of the protein ligand plus the mass of the incorporated this compound (minus the mass of water lost during amide bond formation). Native mass spectrometry can also be used to study the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.[8][9][10]

  • SDS-PAGE: While less precise than MS, a slight increase in the molecular weight of the conjugated protein may be observable on a high-resolution SDS-PAGE gel compared to the unconjugated protein.

  • UV-Vis Spectroscopy: A change in the UV-Vis spectrum of the protein ligand after conjugation may be observed due to the addition of the thalidomide chromophore.

Data Presentation

The following tables summarize the key quantitative parameters for the conjugation protocol. These are starting recommendations and may require optimization for specific applications.

Table 1: Recommended Molar Ratios for Activation Step

ReagentMolar Ratio (relative to this compound)
This compound1
EDC2 - 10
NHS/Sulfo-NHS5 - 25

Table 2: Recommended Reaction Conditions

ParameterCondition
Activation Step
SolventActivation Buffer (0.1 M MES, pH 4.5-6.0)
TemperatureRoom Temperature (20-25°C)
Duration15 - 30 minutes
Conjugation Step
SolventConjugation Buffer (PBS, pH 7.2-8.0)
TemperatureRoom Temperature (20-25°C) or 4°C
Duration2 hours to overnight
Quenching Step
ReagentHydroxylamine or Tris (10-50 mM final conc.)
Duration15 minutes

Mandatory Visualizations

experimental_workflow Experimental Workflow for Conjugation reagent_prep Step 1: Reagent Preparation - Equilibrate EDC/NHS - Prepare Thalidomide-Linker Solution - Prepare Protein Ligand Solution activation Step 2: Activation of Carboxylic Acid - Add EDC and NHS to Thalidomide-Linker - Incubate for 15-30 min @ RT reagent_prep->activation conjugation Step 3: Conjugation Reaction - Add activated linker to Protein Ligand - Adjust pH to 7.2-8.0 - Incubate for 2h @ RT or overnight @ 4°C activation->conjugation quenching Step 4: Quenching - Add Hydroxylamine or Tris - Incubate for 15 min @ RT conjugation->quenching purification Step 5: Purification - Desalting Column (remove excess reagents) - HPLC (for high purity) quenching->purification characterization Step 6: Characterization - Mass Spectrometry (MS) - SDS-PAGE - UV-Vis Spectroscopy purification->characterization

Caption: Workflow for conjugating this compound to a protein ligand.

protac_mechanism PROTAC Mechanism of Action cluster_0 PROTAC Mechanism of Action cluster_1 PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex binds POI Protein of Interest (POI) POI->Ternary_Complex binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex recruited Ternary_Complex->PROTAC recycled Ternary_Complex->CRBN recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of action for a thalidomide-based PROTAC.

References

Application Notes and Protocols for Amide Bond Formation with Thalidomide-NH-CH2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the amide bond formation of Thalidomide-NH-CH2-COOH, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Thalidomide (B1683933) and its derivatives are well-characterized ligands for the Cereblon (CRBN) E3 ligase.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering optimized reaction conditions, detailed experimental procedures, and data presentation for the successful synthesis of thalidomide-based PROTACs.

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[2] These bifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The thalidomide moiety is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][3] The formation of a stable amide bond between a functionalized thalidomide derivative, such as this compound, and a linker attached to a POI ligand is a critical step in PROTAC synthesis.

This compound provides a carboxylic acid functional group that can be readily coupled with primary or secondary amines on a linker using standard peptide coupling reagents. This document outlines detailed protocols for amide bond formation using two common and efficient coupling methods: HATU-mediated coupling and EDC/HOBt-mediated coupling.

Data Presentation

The efficiency of the amide bond formation is dependent on the choice of coupling reagent, base, and reaction conditions. Below is a summary of representative quantitative data for the coupling of this compound with various amine-containing linkers.

Note: The following data is representative and may vary depending on the specific amine substrate, linker composition, and experimental conditions. Optimization may be required for specific applications.

Amine Substrate (Linker-NH2)Coupling ReagentBaseSolventReaction Time (h)Yield (%)Purity (%)
Aliphatic Primary AmineHATUDIPEADMF285-95>95
Aliphatic Primary AmineEDC/HOBtDIPEADMF/DCM1270-85>95
Aniline DerivativeHATUDIPEADMF475-90>95
Aniline DerivativeEDC/HOBtDIPEADMF/DCM1860-75>95
Secondary AmineHATUDIPEADMF670-85>90
Secondary AmineEDC/HOBtDIPEADMF/DCM2450-70>90

Experimental Protocols

Materials and Reagents

  • This compound

  • Amine-functionalized linker of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the efficient coupling of this compound with an amine using HATU as the coupling reagent.

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M).

    • Add the amine-functionalized linker (1.1 eq) to the solution.

    • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Coupling Reaction:

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Add the HATU solution to the reaction mixture dropwise.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired amide product.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides an alternative method for amide bond formation using the carbodiimide (B86325) coupling agents EDC or DCC in the presence of HOBt.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in a mixture of anhydrous DMF and DCM (1:1 v/v) at 0 °C.

    • Add EDC (1.2 eq) or DCC (1.2 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Dissolve the amine-functionalized linker (1.1 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DMF.

    • Add the amine solution to the pre-activated carboxylic acid mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the final amide product.

Mandatory Visualizations

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of Action of a Thalidomide-based PROTAC.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (this compound, Amine, Coupling Reagents) Start->Reagent_Prep Coupling Amide Coupling Reaction (e.g., HATU or EDC/HOBt) Reagent_Prep->Coupling Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Monitoring->Coupling Continue Reaction Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Silica Gel Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final PROTAC Product Characterization->Final_Product

Caption: General experimental workflow for PROTAC synthesis.

Cereblon_Pathway Thalidomide Thalidomide Derivative CRBN CRBN Thalidomide->CRBN DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 E3_Complex CRL4-CRBN E3 Ligase Complex Neosubstrate Neosubstrate (e.g., IKZF1/3) E3_Complex->Neosubstrate Recruitment Ubiquitination Polyubiquitination Neosubstrate->Ubiquitination Tagging Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: Cereblon-mediated ubiquitination pathway.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Thalidomide-NH-CH2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives have emerged as highly effective recruiters of the Cereblon (CRBN) E3 ubiquitin ligase complex.

This document provides detailed application notes and protocols for the use of Thalidomide-NH-CH2-COOH , a functionalized thalidomide derivative, in solid-phase peptide synthesis (SPPS). This building block provides a convenient handle for the incorporation of a CRBN ligand into peptide-based PROTACs or other peptide conjugates. The terminal carboxylic acid allows for standard amide bond formation with the free N-terminus of a growing peptide chain on a solid support.

Principle of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs containing a thalidomide moiety function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.

Signaling Pathway Diagram

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC Peptide-Thalidomide PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN_Complex CRL4-CRBN E3 Ligase Complex PROTAC->CRBN_Complex Binds to CRBN Ternary_Complex POI-PROTAC-CRBN Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination of POI E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited to complex Ub Ubiquitin (Ub) Ub->E1 ATP-dependent activation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition and degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of a thalidomide-based peptide PROTAC.

Experimental Protocols

Synthesis of this compound

While commercially available, a general synthetic route for N-functionalized thalidomide analogues involves the reaction of thalidomide with a suitable electrophile. For this compound, a plausible, though not explicitly detailed in provided search results, two-step synthesis is outlined below. A more direct synthesis may involve N-alkylation of the phthalimide (B116566) nitrogen with an appropriate reagent.

Step 1: Synthesis of N-(tert-butoxycarbonyl)glycyl-thalidomide

  • To a solution of thalidomide (1 eq.) in a suitable aprotic solvent such as DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of a protected glycine (B1666218) derivative, such as tert-butyl bromoacetate (B1195939) (1.2 eq.), to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(tert-butoxycarbonyl)glycyl-thalidomide.

Step 2: Deprotection to Yield this compound

  • Dissolve the purified N-(tert-butoxycarbonyl)glycyl-thalidomide in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude product, this compound, can be purified by recrystallization or chromatography.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a general workflow for the incorporation of this compound into a peptide sequence using Fmoc-based SPPS.

SPPS_Workflow Resin Start with Fmoc-protected amino acid-loaded resin Swell Swell resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling_AA Couple next Fmoc-amino acid (Coupling reagents: HATU/DIEA) Wash1->Coupling_AA Wash2 Wash with DMF Coupling_AA->Wash2 Repeat Repeat Deprotection and Coupling for desired peptide sequence Wash2->Repeat Deprotection_Final_AA Final Fmoc Deprotection Repeat->Deprotection_Final_AA Wash3 Wash with DMF Deprotection_Final_AA->Wash3 Couple_Thalidomide Couple this compound (Coupling reagents: HATU/DIEA) Wash3->Couple_Thalidomide Wash4 Wash with DMF, DCM, and Methanol Couple_Thalidomide->Wash4 Cleavage Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) Wash4->Cleavage Purification Purify peptide-thalidomide conjugate by HPLC Cleavage->Purification

Caption: General workflow for incorporating this compound via SPPS.

Detailed Protocol for Coupling this compound to a Resin-Bound Peptide

This protocol assumes a 0.1 mmol scale synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (e.g., 3 equivalents relative to resin loading)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation:

    • Ensure the final Fmoc protecting group from the N-terminal amino acid of your peptide has been removed.

    • Wash the peptide-resin thoroughly with DMF (3 x 5 mL).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (0.3 mmol) and HATU (0.29 mmol) in DMF (2 mL).

    • Add DIPEA (0.6 mmol) to the solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail appropriate for the resin and amino acid side-chain protecting groups used (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (B1312306) for 2-4 hours).

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide-thalidomide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified product by mass spectrometry (e.g., LC-MS) and analytical HPLC to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for solid-phase synthesis of thalidomide analogues, which can serve as a general reference. Actual yields and purities will vary depending on the specific peptide sequence, resin, and reaction conditions.[1][2]

StepReagent/ConditionTime (h)TemperatureYield (%)Purity (%)
Resin Loading (Example) Phthalic anhydride, TEA, DMAP, DMF18Room Temp.--
Amide Coupling (Amino Acid) Fmoc-AA-OH, HATU, DIPEA, DMF1-2Room Temp.>99 (Coupling Efficiency)-
Amide Coupling (this compound) This compound, HATU, DIPEA, DMF2-4Room Temp.>95 (Estimated Coupling Efficiency)-
Cleavage & Cyclization (for on-resin thalidomide synthesis) 5% TFA in toluene4-12Reflux40.3 - 98.192.3 - 98.9

Troubleshooting and Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling time, the coupling step can be repeated with a freshly prepared solution of activated this compound.

  • Racemization: The chiral center on the glutarimide (B196013) ring of thalidomide is susceptible to racemization under certain conditions. While standard coupling conditions are generally mild, it is important to be aware of this potential issue.

  • Solubility: Thalidomide and its derivatives can have limited solubility in some organic solvents. Ensure complete dissolution during the activation step.

  • Linker Choice: The "NH-CH2-COOH" linker is just one possibility. The length and composition of the linker between the thalidomide moiety and the peptide can significantly impact the efficacy of the resulting PROTAC and may require optimization.

By following these protocols and considering the key aspects of the underlying biochemistry, researchers can successfully incorporate this compound into their peptide synthesis workflows to develop novel tools for targeted protein degradation.

References

Application of Thalidomide-NH-CH2-COOH in the Targeted Degradation of BRD4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate proteins of interest (POIs). This technology offers a powerful alternative to traditional small-molecule inhibitors, enabling the targeting of previously "undruggable" proteins. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

Thalidomide-NH-CH2-COOH is a key building block in the synthesis of PROTACs. It comprises the thalidomide (B1683933) moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short linker with a terminal carboxylic acid. This carboxylic acid group provides a convenient attachment point for a ligand that targets a specific protein, such as the Bromodomain and Extra-Terminal (BET) protein BRD4, a critical regulator of oncogene expression implicated in various cancers. By conjugating a BRD4-binding ligand to this compound, a BRD4-targeting PROTAC can be synthesized. This PROTAC will induce the formation of a ternary complex between BRD4 and the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

These application notes provide a comprehensive overview of the use of this compound in developing BRD4-degrading PROTACs, including detailed experimental protocols and representative data.

Mechanism of Action

A PROTAC synthesized using this compound functions by hijacking the ubiquitin-proteasome system (UPS) to selectively degrade BRD4. The process can be summarized in the following steps:

  • Ternary Complex Formation : The PROTAC, with its two distinct warheads, simultaneously binds to BRD4 and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex, forming a ternary complex.

  • Ubiquitination : The formation of this ternary complex brings BRD4 into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.

  • Proteasomal Degradation : The polyubiquitinated BRD4 is then recognized as a substrate for degradation by the 26S proteasome.

  • Recycling : The proteasome unfolds and degrades BRD4 into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional BRD4 molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC BRD4 PROTAC (this compound based) BRD4 BRD4 Protein (Target) PROTAC->BRD4 Binds to BRD4 ligand CRBN CRBN E3 Ligase Complex PROTAC->CRBN Binds to Thalidomide moiety Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4->Ternary_Complex Proteasome 26S Proteasome BRD4->Proteasome Recognition CRBN->Ternary_Complex E2 E2-Ub Ternary_Complex->E2 Recruits E2->BRD4 Ubiquitination Ub Ubiquitin Proteasome->PROTAC Release and Recycling Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation

Caption: Mechanism of BRD4 degradation mediated by a PROTAC synthesized from this compound.

Data Presentation

The following tables summarize representative quantitative data for a thalidomide-based BRD4-targeting PROTAC. These values are illustrative of typical results obtained from in vitro experiments and serve as a benchmark for evaluating newly synthesized PROTACs.

Table 1: In Vitro Degradation Parameters for a Representative BRD4 PROTAC

ParameterValueCell LineMethodReference
DC50 ~1 nMBladder Cancer CellsWestern Blot[1]
Dmax >90%HeLaWestern Blot[2]

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of target protein degradation.

Table 2: Anti-proliferative Activity of a Representative BRD4 PROTAC

Cell LineIC50 (72h)AssayReference
T-ALL cell linesVariesCCK-8[3]
THP-10.81 µMCell Proliferation Assay[4]

IC50: Concentration at which 50% of cell growth is inhibited.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols should be optimized for specific cell lines and experimental conditions.

Protocol 1: Western Blotting for BRD4 Degradation

This protocol is designed to assess the dose-dependent and time-course effects of a BRD4-targeting PROTAC on BRD4 protein levels.

Materials:

  • Cell culture medium and supplements

  • PROTAC stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH, or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (for dose-response) or a fixed concentration for various time points (for time-course). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Anti-BRD4) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western Blotting to assess BRD4 degradation.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following PROTAC treatment.

Materials:

  • 96-well plates

  • Cell culture medium

  • PROTAC stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Replace the old medium with 100 µL of the medium containing various concentrations of the PROTAC. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan (B1609692) Formation:

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Data Acquisition:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the results to determine the IC50 value.[5]

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This assay is used to directly measure the formation of the BRD4-PROTAC-CRBN ternary complex.

Materials:

  • Tagged recombinant proteins: GST-BRD4 and His-CRBN/DDB1 complex

  • PROTAC of interest

  • TR-FRET detection reagents: Tb-conjugated anti-GST antibody and fluorescently labeled anti-His antibody

  • Assay buffer

  • Microplates suitable for fluorescence readings

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the PROTAC in the assay buffer.

    • In a microplate, add the GST-BRD4, His-CRBN/DDB1 complex, and the PROTAC dilutions.

  • Incubation:

    • Incubate the mixture to allow for ternary complex formation.

  • Detection:

    • Add the TR-FRET detection reagents (Tb-anti-GST and labeled anti-His antibodies) to the wells.

    • Incubate to allow the antibodies to bind to their respective tags.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis:

    • A high TR-FRET signal indicates the proximity of the two tagged proteins, confirming the formation of the ternary complex.[6][7]

Ternary_Complex_Assay cluster_0 Assay Components cluster_1 Ternary Complex GST_BRD4 GST-BRD4 Complex GST-BRD4-PROTAC-His-CRBN GST_BRD4->Complex PROTAC PROTAC PROTAC->Complex His_CRBN His-CRBN His_CRBN->Complex Tb_anti_GST Tb-anti-GST Complex->Tb_anti_GST Binds GST Fluor_anti_His Fluorophore-anti-His Complex->Fluor_anti_His Binds His FRET TR-FRET Signal Tb_anti_GST->FRET Energy Transfer Fluor_anti_His->FRET

Caption: Principle of a TR-FRET assay for detecting ternary complex formation.

Conclusion

This compound is a valuable chemical tool for the development of potent and selective BRD4-degrading PROTACs. The protocols and representative data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic applications. A comprehensive validation strategy should incorporate a combination of biochemical and cell-based assays to thoroughly characterize the efficacy and mechanism of action of newly developed BRD4 degraders.

References

Evaluating PROTACs with a Thalidomide-NH-CH2-COOH E3 Ligase Ligand: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental workflow for the evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize Thalidomide-NH-CH2-COOH as the E3 ligase-recruiting moiety. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] The thalidomide (B1683933) analog component of these PROTACs engages the E3 ubiquitin ligase Cereblon (CRBN), bringing it into proximity with the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[2]

This guide outlines detailed protocols for the key assays required to characterize the efficacy and mechanism of action of such PROTACs, from initial biochemical assessment to cellular and in vivo validation.

Signaling Pathway and Experimental Workflow

The fundamental mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation. The overall experimental workflow systematically evaluates each step of this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis Cellular_Effect Downstream Cellular Effect (e.g., Apoptosis, Proliferation Inhibition) Degradation->Cellular_Effect

Caption: Mechanism of action of a thalidomide-based PROTAC.

Experimental_Workflow cluster_biochem cluster_cellular cluster_invivo Biochemical_Assays 1. Biochemical Assays Ternary_Complex_Formation Ternary Complex Formation (SPR, ITC) Biochemical_Assays->Ternary_Complex_Formation In_Vitro_Ubiquitination In Vitro Ubiquitination Biochemical_Assays->In_Vitro_Ubiquitination Cellular_Assays 2. Cellular Assays Protein_Degradation Protein Degradation (Western Blot, In-Cell Western) Cellular_Assays->Protein_Degradation In_Cell_Ubiquitination In-Cell Ubiquitination Cellular_Assays->In_Cell_Ubiquitination Cell_Viability Cell Viability/Apoptosis (CellTiter-Glo, Caspase-Glo) Cellular_Assays->Cell_Viability InVivo_Assays 3. In Vivo Evaluation PK_PD Pharmacokinetics/ Pharmacodynamics InVivo_Assays->PK_PD Efficacy Efficacy Studies (Xenograft Models) InVivo_Assays->Efficacy Ternary_Complex_Formation->Protein_Degradation Protein_Degradation->Cell_Viability Cell_Viability->Efficacy

Caption: A typical experimental workflow for PROTAC evaluation.

Data Presentation

Quantitative data from the key experiments should be summarized in tables for clear comparison of different PROTAC candidates or treatment conditions.

Table 1: Ternary Complex Formation and In Vitro Ubiquitination

PROTAC CandidateBinary Binding Affinity (KD, nM) to POIBinary Binding Affinity (KD, nM) to CRBNTernary Complex Affinity (KD,app, nM)Cooperativity (α)In Vitro Ubiquitination (Fold Change)
PROTAC-A5025025210
PROTAC-B100200101025
Negative Control>10000>10000N/AN/A1

Table 2: Cellular Protein Degradation and Viability

PROTAC CandidateDC50 (nM)Dmax (%)IC50 (nM)
PROTAC-A10095500
PROTAC-B2598150
Negative Control>10000<10>10000

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle-Daily0+2
PROTAC-B10Daily75-5
PROTAC-B25Daily95-12

Experimental Protocols

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol describes the characterization of binary and ternary complex formation kinetics.[3][4]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or Streptavidin-coated)

  • Purified, tagged E3 ligase (e.g., His-tagged or biotinylated CRBN complex)

  • Purified target protein (POI)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of E3 Ligase:

    • Immobilize the purified CRBN E3 ligase complex onto the sensor chip surface according to the manufacturer's instructions for the chosen chip type and coupling chemistry.

  • Binary Interaction Analysis (PROTAC to CRBN):

    • Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binding affinity (KD) and kinetics (ka, kd).

  • Binary Interaction Analysis (PROTAC to POI):

    • Immobilize the POI and inject a concentration series of the PROTAC to determine its binary binding affinity and kinetics.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized CRBN surface.

    • The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

    • Analyze the data to determine the apparent affinity (KD,app) of the ternary complex and the cooperativity factor (α).[3]

In Vitro Ubiquitination Assay

This assay biochemically validates the PROTAC's ability to induce ubiquitination of the POI.[5]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant CRBN E3 ligase complex

  • Purified POI

  • Ubiquitin and Biotin-Ubiquitin

  • ATP

  • PROTAC of interest

  • Assay buffer

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, CRBN, POI, ubiquitin/biotin-ubiquitin, and ATP in the assay buffer.

    • Add the PROTAC at various concentrations. Include a no-PROTAC control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection of Ubiquitination:

    • Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against the POI to visualize the higher molecular weight ubiquitinated species.

    • AlphaLISA/HTRF: If using biotin-ubiquitin and tagged proteins, detect the ubiquitinated POI using a proximity-based assay according to the manufacturer's protocol.[5]

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels in cells following PROTAC treatment.[6]

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution in DMSO

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]

    • Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate.

    • Strip and re-probe the membrane with an antibody against a loading control to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the POI within a cellular context.

Materials:

  • Cell line expressing the POI

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibody against the POI for immunoprecipitation

  • Protein A/G beads

  • Antibody against ubiquitin for Western blotting

Protocol:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration around its DC50, with and without pre-treatment with a proteasome inhibitor (to allow ubiquitinated protein to accumulate).

  • Immunoprecipitation:

    • Lyse the cells and immunoprecipitate the POI using a specific antibody and protein A/G beads.

  • Western Blotting:

    • Wash the beads and elute the immunoprecipitated proteins.

    • Perform a Western blot on the eluates using an anti-ubiquitin antibody to detect the polyubiquitinated POI.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of PROTAC-induced protein degradation on cell viability.[8]

Materials:

  • Cancer cell line of interest

  • PROTAC of interest

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed cells at a suitable density in an opaque-walled 96-well plate.[9]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[10]

    • Add the CellTiter-Glo® reagent to each well.[10]

    • Mix on an orbital shaker to induce cell lysis.[9]

    • Incubate at room temperature to stabilize the luminescent signal.[9]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model.[11][12]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line for implantation

  • PROTAC formulation for in vivo administration

  • Vehicle control

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.[11]

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]

    • Administer the PROTAC or vehicle control according to the desired dose and schedule (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[12]

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specific time points, collect tumors and other tissues to assess the levels of the POI by Western blot or immunohistochemistry.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Evaluate the safety and tolerability of the PROTAC by monitoring body weight and clinical signs.

References

Application Note and Protocol: Preparation of Thalidomide-NH-CH2-COOH Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of Thalidomide-NH-CH2-COOH, a ligand for the E3 ligase Cereblon, commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Introduction

This compound is a derivative of thalidomide (B1683933) containing a terminal carboxylic acid, which allows for its conjugation to other molecules.[1] It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2] By incorporating this molecule into PROTACs, researchers can hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] This protocol outlines the necessary steps for preparing stock solutions of this compound, with a strong emphasis on safety, accuracy, and stability.

Critical Safety Precautions

Warning: Thalidomide and its derivatives are potent human teratogens and may cause severe birth defects or embryo-fetal death.[3][4] Strict adherence to the following safety protocols is mandatory.

  • Handling: All handling of solid this compound and its solutions must be conducted in a designated area, preferably within a certified chemical fume hood, to prevent inhalation of the powder or aerosols.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.[3][4]

  • Reproductive Risks: Individuals who are pregnant, may become pregnant, or are breastfeeding must not handle this compound. It is also advised that men handling the compound be aware of potential risks.[3][4]

  • Disposal: Dispose of all waste materials, including empty vials, contaminated PPE, and unused solutions, as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.[3]

Physicochemical Data and Solubility

The following table summarizes the key physicochemical properties and solubility information for this compound.

PropertyDataReference
Molecular Formula C₁₅H₁₃N₃O₆[1][5]
Molecular Weight 331.28 g/mol [2][5]
Appearance Solid[2]
Solubility in DMSO 42.5 mg/mL (128.29 mM)[2]
Aqueous Solubility Sparingly soluble / Insoluble[6][7]

Note: For experiments in aqueous buffers, it is strongly recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous medium.[8] The final concentration of the organic solvent should be carefully controlled and a vehicle control should be included in the experiment.

Materials and Equipment

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials or microcentrifuge tubes with secure caps

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (recommended to aid dissolution)[2]

  • Appropriate PPE (lab coat, gloves, safety glasses)

  • Chemical fume hood

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol provides a method for preparing a 10 mM stock solution. This can be adapted for other desired concentrations based on the solubility data in Section 3.0.

5.1 Calculation of Required Mass

To prepare a stock solution of a specific volume and concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM stock solution:

  • Mass (mg) = 10 mM x 1 mL x 331.28 g/mol

  • Mass (mg) = 3.31 mg

5.2 Step-by-Step Procedure

  • Preparation: Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount (e.g., 3.31 mg) of this compound powder using an analytical balance and transfer it to a sterile amber vial.

  • Solvent Addition: Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the powder.

  • Dissolution: Securely cap the vial and vortex thoroughly. To ensure complete dissolution, sonication is recommended.[2] Visually inspect the solution to ensure no solid particles remain.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Store the stock solution as recommended in Section 6.0.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A 1. Calculate Required Mass (e.g., 3.31 mg for 1 mL of 10 mM) B 2. Weigh Compound in Fume Hood A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex and Sonicate Until Fully Dissolved C->D E 5. Visually Confirm Dissolution D->E F 6. Aliquot Solution to Prevent Freeze-Thaw E->F G 7. Store at -20°C or -80°C F->G

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and its solutions.

FormStorage TemperatureRecommended DurationReference
Solid Powder -20°CUp to 3 years[1][2]
Stock Solution in DMSO -20°CUp to 1 month[9]
Stock Solution in DMSO -80°CUp to 6-12 months[2][9]

To preserve stability, it is highly recommended to aliquot the stock solution into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[3][10] Aqueous working solutions are not recommended for storage for more than one day.[8]

References

Application Notes and Protocols for In Vitro Degradation Assays Using Thalidomide-NH-CH2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, enabling the selective elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to degrade specific proteins of interest.

"Thalidomide-NH-CH2-COOH" is a key building block in the synthesis of PROTACs. It comprises the thalidomide (B1683933) moiety, which functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a short linker with a terminal carboxylic acid.[1] This carboxylic acid provides a versatile handle for the covalent attachment of a ligand that specifically binds to a target protein, thereby generating a functional PROTAC. The resulting molecule orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

These application notes provide detailed protocols for utilizing PROTACs synthesized with this compound in in vitro degradation assays to characterize their efficacy and mechanism of action.

Mechanism of Action: CRBN-Mediated Protein Degradation

PROTACs leveraging the this compound moiety function by inducing proximity between the target protein and the CRBN E3 ligase complex.[2] This process involves several key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) via its target-binding ligand and to the CRBN E3 ligase via its thalidomide head. This forms a ternary complex, bringing the POI and the E3 ligase into close proximity.[2]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. The repetition of this process results in a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The PROTAC molecule is not degraded and can subsequently induce the degradation of additional POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC This compound -based PROTAC POI->PROTAC Binds to POI ligand POI->PROTAC CRBN CRBN E3 Ligase CRBN->PROTAC Binds to Thalidomide CRBN->PROTAC Ub Ubiquitin Ternary_Complex POI-PROTAC-CRBN Ternary Complex Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->PROTAC Release POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition

PROTAC-mediated protein degradation pathway.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize representative quantitative data for thalidomide-based PROTACs targeting various proteins. While specific data for PROTACs using the exact "this compound" linker may vary depending on the target ligand, the provided data serves as a valuable reference for expected performance.

Table 1: Degradation Potency of Representative Thalidomide-Based PROTACs

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-825BRD4Jurkat< 1> 95[3]
BTK DegraderBTKMOLM-140.8~95[4]
SHP2 Degrader (ZB-S-29)SHP2MV4-116.02> 90
IDO1 Degrader-1IDO1HeLa284093[5]

Table 2: Illustrative Proteomics Data for a Kinase-Targeting PROTAC

This table provides a representative example of how quantitative proteomics data can be presented to demonstrate the selectivity of a PROTAC.

ProteinFold Change (PROTAC vs. Vehicle)p-valueSignificance
Target Kinase-4.5< 0.001Significant Degradation
Off-Target Kinase A-1.2> 0.05No Significant Change
Off-Target Kinase B-1.1> 0.05No Significant Change
Neo-substrate (e.g., IKZF1)-2.8< 0.01Off-Target Degradation
Housekeeping Protein (e.g., GAPDH)-1.05> 0.05No Significant Change

Experimental Protocols

Below are detailed protocols for key in vitro experiments to characterize the performance of PROTACs synthesized using this compound.

Experimental_Workflow cluster_0 Experimental Workflow Start Start: Synthesized PROTAC Protocol1 Protocol 1: Western Blot for Target Degradation Start->Protocol1 Determine DC50 & Dmax Protocol2 Protocol 2: In Vitro Ubiquitination Assay Start->Protocol2 Confirm Mechanism Protocol3 Protocol 3: Ternary Complex Formation Assay Start->Protocol3 Assess Proximity Induction Protocol4 Protocol 4: Quantitative Proteomics for Selectivity Protocol1->Protocol4 Inform Concentration for Selectivity Studies Data_Analysis Data Analysis and Characterization Protocol1->Data_Analysis Protocol2->Data_Analysis Protocol3->Data_Analysis Protocol4->Data_Analysis End End: PROTAC Profile Data_Analysis->End

Workflow for assessing PROTAC efficacy.
Protocol 1: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blot

This protocol describes the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[6]

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).[6]

    • Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.[6]

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[6]

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.[6]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.[6]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.[6]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[6]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[4]

Protocol 2: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein in the presence of the necessary components of the ubiquitin-proteasome system.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UBE2D3)

  • Recombinant CRL4-CRBN E3 ligase complex

  • Recombinant target protein (substrate)

  • Ubiquitin

  • ATP

  • 10x Ubiquitination Reaction Buffer

  • PROTAC stock solution (in DMSO)

  • SDS-PAGE sample buffer

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the common reaction components. For a 25 µL reaction, the final concentrations should be approximately:

      • E1 (UBE1): 50-100 nM

      • E2 (UBE2D3): 200-500 nM

      • CRL4-CRBN Complex: 50-100 nM

      • Ubiquitin: 5-10 µM

      • Target Protein: 200-500 nM

      • ATP: 2-5 mM

      • 1x Ubiquitination Reaction Buffer

    • Set up individual 25 µL reactions in microcentrifuge tubes.

    • Add the PROTAC to the desired final concentration (e.g., a range from 0.1 to 10 µM).

    • Include the following control reactions:

      • Negative Control: Add DMSO vehicle instead of the PROTAC.

      • No ATP Control: Omit ATP from one reaction to ensure ubiquitination is ATP-dependent.

  • Incubation:

    • Initiate the reactions by adding the ATP solution.

    • Incubate the reactions at 37°C for 60-90 minutes.

  • Reaction Termination and Analysis:

    • Stop the reactions by adding 5 µL of 5x SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe the membrane with an antibody against the target protein. A ladder of higher molecular weight bands for the target protein indicates polyubiquitination.

Protocol 3: Ternary Complex Formation Assay (e.g., TR-FRET)

This assay provides a quantitative measure of the PROTAC's ability to induce the formation of the ternary complex.

Materials:

  • Fluorescently labeled recombinant target protein (e.g., with a donor fluorophore)

  • Fluorescently labeled recombinant CRBN (e.g., with an acceptor fluorophore)

  • PROTAC stock solution

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup:

    • In a suitable microplate, add the labeled target protein and labeled CRBN at optimized concentrations.

    • Add the PROTAC at various concentrations.

    • Include controls with no PROTAC and with non-binding control molecules.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Measurement and Analysis:

    • Measure the TR-FRET signal using a microplate reader.

    • An increase in the TR-FRET signal indicates the formation of the ternary complex.

    • Plot the TR-FRET signal against the PROTAC concentration. A characteristic hook effect may be observed at high concentrations.

Protocol 4: Quantitative Proteomics for Selectivity Profiling

This protocol outlines the key steps for a quantitative proteomics experiment to assess the proteome-wide selectivity of the PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC stock solution

  • Lysis buffer for mass spectrometry (e.g., urea-based)

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

  • Peptide desalting cartridges (e.g., C18)

  • Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Culture cells and treat with the PROTAC at a concentration around its DC50 and a vehicle control.[6]

    • Harvest and lyse the cells in a urea-based lysis buffer.

    • Quantify the protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[6]

    • Desalt the peptides using a C18 solid-phase extraction cartridge.[6]

    • (Optional) Label the peptides with TMT reagents for multiplexed analysis.[6]

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis:

    • Use specialized software to identify and quantify the proteins in each sample.

    • Determine the fold change in protein abundance between the PROTAC-treated and vehicle-treated samples.

    • Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.

Conclusion

The in vitro assays described in these application notes provide a robust framework for the characterization of PROTACs synthesized using this compound. By systematically evaluating target protein degradation, mechanism of action, ternary complex formation, and proteome-wide selectivity, researchers can gain a comprehensive understanding of their PROTAC's performance and make informed decisions in the drug discovery and development process. The provided protocols offer a starting point for these investigations, and optimization may be required for specific target proteins and cellular contexts.

References

Troubleshooting & Optimization

Technical Support Center: Solubility of Thalidomide-NH-CH2-COOH in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving Thalidomide-NH-CH2-COOH in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers. This variability can be attributed to factors such as the purity of the compound, the water content of the DMSO, and the specific experimental conditions used for dissolution. It is crucial to consult the certificate of analysis for your specific batch and to empirically determine the solubility under your experimental conditions.[1][2][3]

Q2: Why am I observing a lower solubility than what is reported on the datasheet?

A2: Several factors can contribute to lower than expected solubility. One of the most common is the hygroscopic nature of DMSO; it readily absorbs moisture from the air.[4][5] Water contamination in DMSO can significantly decrease its ability to dissolve certain organic compounds, particularly those containing carboxylic acid moieties.[6] Other factors include the crystallinity of your compound and repeated freeze-thaw cycles of your stock solution, which can promote precipitation.[4][7]

Q3: Can the trifluoroacetic acid (TFA) salt form of my compound affect its solubility?

A3: Yes, if your this compound is a TFA salt, it can influence its solubility characteristics. While the TFA salt is often used to improve the handling and initial solubility of a compound, its presence can also affect the pH of the solution upon dissolution, which in turn can impact the solubility of a molecule with a carboxylic acid group.

Q4: Are there any visual indicators of solubility issues?

A4: Yes, visual inspection is the first step in identifying solubility problems. Look for the following:

  • Cloudiness or turbidity: A hazy or milky appearance in the solution.

  • Precipitation: Visible solid particles, which may be crystalline or amorphous, settled at the bottom or suspended in the solution.

  • Film formation: A thin layer of solid material on the surface of the solution or adhering to the walls of the vial.

Q5: How should I store my this compound stock solution in DMSO?

A5: To minimize solubility and stability issues, stock solutions in DMSO should be stored at -20°C or -80°C.[7] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Ensure vials are tightly sealed to prevent moisture absorption.

Quantitative Solubility Data

The following table summarizes the publicly available solubility data for this compound in DMSO from various commercial suppliers. Note the variability in the reported values.

SupplierReported Solubility in DMSO (mg/mL)Reported Molar Concentration (mM)Notes
TargetMol50 mg/mL112.28 mMSonication is recommended.[1]
MedChemExpress125 mg/mL377.32 mMNeed ultrasonic; Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO.[2]
TargetMol42.5 mg/mL128.29 mMSonication is recommended.[3]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMSO, follow this troubleshooting workflow.

G start Start: Solubility Issue (Precipitate/Cloudiness) check_dmso 1. Check DMSO Quality - Use fresh, anhydrous DMSO? - Stored properly? start->check_dmso use_fresh_dmso Action: Use fresh, high-purity, anhydrous DMSO. check_dmso->use_fresh_dmso No optimize_dissolution 2. Optimize Dissolution Technique - Sonication? - Gentle warming? check_dmso->optimize_dissolution Yes use_fresh_dmso->optimize_dissolution apply_sonication Action: Sonicate the sample in a water bath. Try gentle warming (e.g., 37°C). optimize_dissolution->apply_sonication No check_concentration 3. Evaluate Concentration - Is the concentration too high? optimize_dissolution->check_concentration Yes apply_sonication->check_concentration lower_concentration Action: Prepare a more dilute solution. check_concentration->lower_concentration Yes ph_adjustment 4. Consider pH Adjustment (for Carboxylic Acid) - Add a small amount of base? check_concentration->ph_adjustment No lower_concentration->ph_adjustment add_base Action: Add a sub-stoichiometric amount of a volatile organic base (e.g., triethylamine) to aid dissolution. ph_adjustment->add_base Yes fail Issue Persists: Consider co-solvents or consult further. ph_adjustment->fail No success Success: Clear Solution add_base->success G start Start: Prepare Stock Solution dissolve Dissolve this compound in Anhydrous DMSO start->dissolve check_solubility Check for Complete Dissolution (Clear Solution?) dissolve->check_solubility troubleshoot Troubleshoot Solubility (See Troubleshooting Guide) check_solubility->troubleshoot No store Aliquot and Store Stock Solution at -80°C check_solubility->store Yes troubleshoot->dissolve thaw Thaw Aliquot for Use store->thaw dilute Serially Dilute in Culture Media thaw->dilute check_precipitation Observe for Precipitation upon Dilution? dilute->check_precipitation use_in_assay Add to Cell Culture for Assay check_precipitation->use_in_assay No reformulate Reformulate with Co-solvents (e.g., PEG, Tween) check_precipitation->reformulate Yes reformulate->dilute

References

Technical Support Center: Optimizing Linker Length for Thalidomide-NH-CH2-COOH Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of PROTACs utilizing a Thalidomide-NH-CH2-COOH E3 ligase-binding moiety.

Frequently Asked Questions (FAQs)

Q1: What is the role of the "this compound" moiety in a PROTAC?

A1: "this compound" serves as the E3 ligase-recruiting component of a Proteolysis Targeting Chimera (PROTAC). The thalidomide (B1683933) portion specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The terminal carboxylic acid (-COOH) provides a reactive handle for conjugating a linker, which is then attached to a ligand that binds to the protein of interest (POI). By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

Q2: How critical is the linker length for the efficacy of these PROTACs?

A2: The linker length is a critical determinant of PROTAC efficacy.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation.[1]

Q3: What are common linker types used with the thalidomide moiety?

A3: The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex. PEG linkers can also improve the solubility and other physicochemical properties of the PROTAC molecule.

Q4: What is the "hook effect" and how does linker optimization impact it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at higher PROTAC concentrations.[1][3] This occurs because at high concentrations, the PROTAC can form non-productive binary complexes (PROTAC bound to either the target protein or the E3 ligase alone) which compete with the formation of the productive ternary complex. A well-designed linker can enhance the stability and cooperativity of the ternary complex, potentially mitigating the hook effect.

Troubleshooting Guides

Issue 1: Low or no degradation of the target protein is observed.

  • Possible Cause 1: Suboptimal Linker Length.

    • Troubleshooting Step: Synthesize a library of PROTACs with varying linker lengths. Even small changes in linker length can significantly impact degradation efficacy. It is recommended to test a range of lengths, for example, by systematically increasing the number of PEG units or methylene (B1212753) groups in an alkyl chain.

  • Possible Cause 2: Poor Cell Permeability.

    • Troubleshooting Step: The physicochemical properties of the PROTAC, influenced by the linker, may hinder its ability to cross the cell membrane. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modifications to the linker, such as incorporating more hydrophilic or hydrophobic moieties, can be explored to improve permeability.

  • Possible Cause 3: Inefficient Ternary Complex Formation.

    • Troubleshooting Step: Even with good binary binding to both the target and the E3 ligase, the linker may not be facilitating a productive ternary complex. Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly assess the formation and stability of the ternary complex.

Issue 2: High binding affinity to both the target protein and CRBN in binary assays, but no degradation.

  • Possible Cause: Unfavorable Ternary Complex Conformation.

    • Troubleshooting Step: The linker, while connecting the two proteins, might be orienting them in a way that the lysine (B10760008) residues on the target protein are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme. Exploring different linker compositions (e.g., more rigid or flexible linkers) and attachment points on the target-binding ligand can help achieve a more productive orientation.

Data Presentation

The following table summarizes representative data for thalidomide-based PROTACs targeting BRD4 with varying PEG linker lengths. It is important to note that this is analogous data, as a systematic study with the specific "this compound" linker is not publicly available. This data illustrates the general trend of how linker length can impact degradation efficiency.

PROTACLinker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
PROTAC A0 (Direct Linkage)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.[4]
PROTAC B1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency.[4]
PROTAC C2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.[4]
PROTAC D3BRD4VariousVariableVariablePotency can be recovered and is highly dependent on the specific PROTAC architecture.[4]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

Protocol 1: Synthesis of a Thalidomide-NH-(CH2)n-COOH Linked PROTAC (General Scheme)

This protocol outlines a general strategy for synthesizing a PROTAC with a "this compound" derived linker of varying length.

  • Synthesis of this compound: This can be achieved through a multi-step synthesis starting from L-glutamine and phthalic anhydride (B1165640) to form the thalidomide core, followed by functionalization to introduce the amino-acetic acid moiety.

  • Linker Elongation (Optional): To vary the linker length, the initial "this compound" can be coupled with amino-PEG-acid or amino-alkyl-acid linkers of different lengths using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Conjugation to Target Ligand: The terminal carboxylic acid of the thalidomide-linker construct is then activated (e.g., with HATU) and reacted with an appropriate amine-functionalized ligand for the protein of interest to form the final PROTAC molecule via an amide bond.

  • Purification: The final PROTAC product is purified using techniques such as flash column chromatography or preparative HPLC. The identity and purity of the compound should be confirmed by NMR and mass spectrometry.

Protocol 2: Western Blot for Protein Degradation Assessment

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC Thalidomide-Linker-POI Ligand Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a Thalidomide-based PROTAC.

Troubleshooting_Workflow Start Start: No/Low Target Degradation Check_Binary_Binding Assess Binary Binding (PROTAC to POI & CRBN) Start->Check_Binary_Binding Good_Binding Good Binary Binding? Check_Binary_Binding->Good_Binding Synthesize_Library Synthesize Library of Varying Linker Lengths Good_Binding->Synthesize_Library Yes End_Reevaluate Re-evaluate Target/Ligand Good_Binding->End_Reevaluate No Assess_Degradation Re-evaluate Degradation (Western Blot) Synthesize_Library->Assess_Degradation Check_Permeability Assess Cell Permeability (e.g., PAMPA) Assess_Degradation->Check_Permeability Failure End_Success Successful Degradation Assess_Degradation->End_Success Success Modify_Linker_Props Modify Linker for Better Physicochemical Properties Check_Permeability->Modify_Linker_Props Poor Assess_Ternary_Complex Assess Ternary Complex Formation (e.g., SPR, ITC) Check_Permeability->Assess_Ternary_Complex Good Modify_Linker_Props->Synthesize_Library Optimize_Linker_Comp Optimize Linker Composition (Rigidity/Flexibility) Assess_Ternary_Complex->Optimize_Linker_Comp Poor/Unstable Assess_Ternary_Complex->End_Reevaluate Good but no degradation Optimize_Linker_Comp->Synthesize_Library

Caption: Troubleshooting workflow for optimizing linker length.

References

Technical Support Center: PROTAC Synthesis with Thalidomide-NH-CH2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing Thalidomide-NH-CH2-COOH as a key building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in PROTAC synthesis?

A1: this compound is a derivative of thalidomide (B1683933) that functions as an E3 ligase ligand-linker conjugate.[1][2] The thalidomide moiety specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] The terminal carboxylic acid (-COOH) group serves as a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), thus forming the final PROTAC molecule.[1] This conjugation is typically achieved through an amide bond formation.[3]

Q2: What are the primary challenges encountered when using this compound in PROTAC synthesis?

A2: The main challenges include:

  • Low reaction yield: Incomplete activation of the carboxylic acid or steric hindrance can lead to poor product formation.[3]

  • Side reactions: The presence of a base can potentially lead to the racemization of the chiral center on the glutarimide (B196013) ring of thalidomide. Additionally, hydrolysis of the glutarimide or phthalimide (B116566) rings can occur under certain conditions.[4]

  • Difficult purification: The polarity of the final PROTAC may be similar to that of the starting materials or byproducts, complicating purification by standard chromatography.[3]

  • Solubility issues: Thalidomide and its derivatives can have limited solubility in common organic solvents, which may affect reaction efficiency.[2]

Q3: Why is maintaining the chirality of the thalidomide moiety important?

A3: The two enantiomers of thalidomide can have different binding affinities for the CRBN E3 ligase. The (S)-enantiomer is known to bind more strongly to CRBN compared to the (R)-enantiomer. This difference in binding can significantly impact the efficiency of target protein degradation mediated by the PROTAC. Therefore, maintaining the desired enantiomeric form is critical for the efficacy and selectivity of the final PROTAC.

Q4: What is the "hook effect" and how does it relate to thalidomide-based PROTACs?

A4: The "hook effect" is a phenomenon observed in dose-response experiments where the degradation of the target protein decreases at higher concentrations of the PROTAC.[5] This occurs because at high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or CRBN, which compete with the formation of the necessary productive ternary complex (Target Protein-PROTAC-CRBN).[5] It is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of PROTACs using this compound.

Problem Possible Cause Suggested Solution
Low or No Product Formation (Amide Coupling) 1. Incomplete activation of the carboxylic acid.- Ensure coupling reagents (e.g., HATU, EDC) and bases (e.g., DIPEA) are fresh and anhydrous. - Allow for a pre-activation step by mixing the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine-containing POI ligand.
2. Inactive coupling reagents.- Use freshly opened or properly stored coupling reagents.
3. Steric hindrance at the coupling site.- Increase the reaction temperature (e.g., to 40-50 °C), but monitor for potential racemization. - Consider using a more potent coupling reagent such as COMU.
4. Poor solubility of reactants.- Use a co-solvent system (e.g., DMF/DCM) to improve solubility. - Perform the reaction at a slightly elevated temperature to aid dissolution.
Multiple Side Products Observed by LC-MS 1. Racemization of the thalidomide chiral center.- Use milder bases or the minimum required amount of base (e.g., DIPEA). - Keep the reaction temperature as low as possible (e.g., 0 °C to room temperature).
2. Hydrolysis of the glutarimide or phthalimide ring.- Ensure anhydrous reaction conditions. - Avoid prolonged exposure to strong basic or acidic conditions during work-up and purification.[4]
3. Side reactions involving the POI ligand.- If the POI ligand has other reactive functional groups, consider using protecting groups.
Difficulty in Product Purification 1. Similar polarity of the product and starting materials/byproducts.- Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Consider using reverse-phase HPLC for purification, which can offer better separation for polar compounds.[6]
2. Presence of urea (B33335) byproduct from carbodiimide (B86325) reagents (e.g., EDC).- If using EDC, perform an acidic work-up to protonate the urea byproduct and remove it by aqueous extraction.
Final PROTAC Shows Low or No Degradation Activity 1. Incorrect chemical structure or impurity of the PROTAC.- Verify the identity and purity of the final compound using HRMS and NMR.[6]
2. Poor cell permeability of the PROTAC.- Assess cell permeability using assays like the Cellular Thermal Shift Assay (CETSA).[5]
3. Inefficient formation of the ternary complex.- The linker length or composition may not be optimal for bridging the target protein and CRBN. Consider synthesizing analogs with different linkers.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for coupling this compound to a primary or secondary amine-containing POI ligand.

Materials:

  • This compound

  • Amine-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine-functionalized POI ligand (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the POI ligand solution dropwise to the activated this compound mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.[3]

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or reverse-phase HPLC.[6]

Protocol 2: Characterization of the Final PROTAC

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Inject a small amount of the purified product into an LC-MS system.

  • Confirm the expected molecular weight of the final PROTAC.[7]

  • Assess the purity of the sample by integrating the area of the product peak relative to any impurity peaks.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire ¹H and ¹³C NMR spectra.

  • Confirm the presence of characteristic peaks for both the thalidomide moiety and the POI ligand, as well as the newly formed amide bond.

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Thalidomide_Acid This compound Coupling Amide Coupling (HATU, DIPEA, DMF) Thalidomide_Acid->Coupling POI_Ligand Amine-POI Ligand POI_Ligand->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Column Chromatography or HPLC Crude_PROTAC->Purification Pure_PROTAC Purified PROTAC Purification->Pure_PROTAC LCMS LC-MS Analysis Pure_PROTAC->LCMS NMR NMR Spectroscopy Pure_PROTAC->NMR Final_Product Verified PROTAC LCMS->Final_Product NMR->Final_Product

Caption: A generalized workflow for the synthesis, purification, and characterization of a PROTAC.

Troubleshooting_Logic Troubleshooting Amide Coupling Failure Start No Product by LC-MS? Check_Reagents Are coupling reagents and solvent fresh/anhydrous? Start->Check_Reagents Check_Reagents->Start No, replace reagents Check_Activation Was a pre-activation step included? Check_Reagents->Check_Activation Yes Check_Activation->Start No, add pre-activation Check_Solubility Are all reactants fully dissolved? Check_Activation->Check_Solubility Yes Increase_Temp Try increasing reaction temperature. Change_Reagent Consider a more potent coupling reagent. Increase_Temp->Change_Reagent Still no product Check_Solubility->Increase_Temp Yes Use_Cosolvent Try a co-solvent system (e.g., DMF/DCM). Check_Solubility->Use_Cosolvent No PROTAC_MoA Mechanism of Action of a Thalidomide-Based PROTAC PROTAC PROTAC (Thalidomide-Linker-POI Ligand) CRBN CRBN E3 Ligase PROTAC->CRBN binds POI Protein of Interest (POI) PROTAC->POI binds Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) CRBN->Ternary_Complex POI->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome is recognized by Degradation POI Degradation Proteasome->Degradation mediates

References

Technical Support Center: Stability of Thalidomide-NH-CH2-COOH in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-CH2-COOH. The information is designed to address common challenges encountered during experimental procedures involving this compound in aqueous buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous buffer?

While specific stability data for this compound is not extensively available in published literature, its stability can be inferred from the behavior of its parent compound, thalidomide (B1683933), and related 4-amino substituted analogs like lenalidomide (B1683929) and pomalidomide.

Thalidomide is known to be unstable in aqueous solutions, especially at neutral to alkaline pH, where it undergoes spontaneous hydrolysis of its amide bonds[1][2][3]. The glutarimide (B196013) and phthalimide (B116566) rings are susceptible to cleavage[3][4]. The rate of this degradation is dependent on pH and temperature[4].

Given that this compound is a 4-amino substituted derivative, its stability profile may be similar to or different from thalidomide. For instance, lenalidomide, a 4-amino substituted analog, has shown stability in hot water (55°C) for up to 24 hours[5][6][7][8]. However, it is generally recommended to prepare aqueous solutions of thalidomide analogs fresh and not to store them for more than a day[9][10].

Recommendation: It is crucial to experimentally determine the stability of this compound under your specific experimental conditions (e.g., buffer composition, pH, temperature, and concentration).

Q2: What are the primary factors that can affect the stability of this compound in my experiments?

Several factors can influence the stability of this compound in aqueous buffers:

  • pH: This is a critical factor. Based on thalidomide's chemistry, the rate of hydrolysis is significantly influenced by pH, with increased degradation observed at neutral and alkaline pH[1][3]. It is advisable to conduct pilot stability studies at your intended experimental pH.

  • Temperature: Higher temperatures are expected to accelerate the rate of hydrolysis. For instance, while lenalidomide is stable for a short period in hot water, long-term storage at elevated temperatures is not recommended[5][6][7]. Whenever possible, store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) and minimize the time they are kept at room temperature.

  • Buffer Composition: While less documented for this specific analog, the components of your buffer could potentially influence stability. It is good practice to evaluate stability in the final experimental buffer system.

  • Presence of Enzymes: If working with biological matrices (e.g., cell lysates, plasma), enzymatic degradation is a possibility, in addition to chemical hydrolysis. Thalidomide itself can undergo enzymatic metabolism[2].

  • Light Exposure: Photodegradation can be a concern for many organic molecules. It is recommended to protect solutions of this compound from light, especially during long-term storage and experiments.

Q3: What are the likely degradation products of this compound?

The degradation of this compound is expected to proceed via hydrolysis of the amide bonds in the glutarimide and phthalimide rings, similar to thalidomide. This would lead to the opening of one or both of these rings.

The primary degradation pathway for thalidomide involves the hydrolysis of the glutarimide ring, followed by the cleavage of the phthalimide ring, resulting in a variety of carboxylic acid-containing molecules[3][4]. The presence of the 4-amino-glycine substituent on the phthalimide ring of this compound may influence the relative rates of hydrolysis at different positions.

Q4: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose[11]. An effective HPLC method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guides

Problem: I am seeing a decrease in the concentration of my this compound solution over a short period.

Possible Cause Troubleshooting Steps
Hydrolysis in aqueous buffer Prepare fresh solutions immediately before use. If solutions must be prepared in advance, store them at low temperatures (2-8°C or -20°C) and for the shortest possible time. Conduct a time-course experiment to determine the rate of degradation in your specific buffer and at your experimental temperature.
High pH of the buffer Measure the pH of your buffer. If it is neutral or alkaline, consider if a lower pH buffer is compatible with your experiment. If not, minimize the time the compound is in the high pH buffer.
Elevated temperature Avoid heating solutions containing this compound unless absolutely necessary. If your experiment requires incubation at a higher temperature, determine the stability of the compound under these conditions beforehand.
Photodegradation Protect your solutions from light by using amber vials or covering them with aluminum foil.

Problem: I am observing multiple peaks in my HPLC analysis of a this compound sample.

Possible Cause Troubleshooting Steps
Degradation of the compound This is a likely cause. The additional peaks are probably degradation products. A stability-indicating HPLC method is crucial to confirm this. You can perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times relative to the parent compound.
Impurity in the starting material Analyze a freshly prepared solution of your solid this compound in a suitable organic solvent (like DMSO) where it is more stable. This will help you to identify any pre-existing impurities.
Contamination Ensure that all your labware, solvents, and buffers are clean and free of contaminants.

Quantitative Data Summary

CompoundBuffer/SolventpHTemperature (°C)Half-life (t½)Reference
Thalidomide & N-alkyl analogsPhosphate Buffer6.43225 - 35 hours[11]
ThalidomideAqueous Solution7.437~2.4 hours[3]
LenalidomideHot WaterNot specified55Stable for 24 hours[5][6][7]

Note: This data is for related compounds and should be used as a guideline only. It is strongly recommended to perform stability studies for this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Stability of this compound in Aqueous Buffer

This protocol outlines a general method for assessing the stability of this compound in a specific aqueous buffer using HPLC.

1. Materials:

  • This compound
  • High-purity water
  • Buffer components for your desired aqueous buffer
  • HPLC-grade solvents (e.g., acetonitrile, methanol)
  • pH meter
  • HPLC system with UV detector
  • Suitable HPLC column (e.g., C18)
  • Volumetric flasks and pipettes
  • Temperature-controlled incubator or water bath

2. Method:

  • Preparation of Buffer: Prepare your aqueous buffer of interest at the desired pH.
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration. This stock solution is assumed to be stable for the duration of the experiment when stored properly (e.g., at -20°C).
  • Preparation of Test Solution: Dilute the stock solution with your pre-warmed (to the test temperature) aqueous buffer to the final desired concentration for your experiment.
  • Time-Point Sampling:
  • Immediately after preparation (t=0), take an aliquot of the test solution, dilute it if necessary with the mobile phase to a suitable concentration for HPLC analysis, and inject it into the HPLC system.
  • Incubate the remaining test solution at the desired temperature.
  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots, dilute as necessary, and analyze by HPLC.
  • HPLC Analysis:
  • Use a validated, stability-indicating HPLC method. An example method for a related compound, pomalidomide, uses a C18 column with a gradient of formic acid in water and acetonitrile, with UV detection[12][13]. You will need to optimize the method for this compound.
  • Monitor the peak area of the intact this compound at each time point.
  • Data Analysis:
  • Calculate the percentage of the initial concentration of this compound remaining at each time point.
  • Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating HPLC method and understanding the degradation pathways.

1. Prepare solutions of this compound in a suitable solvent.

2. Subject the solutions to the following stress conditions:

  • Acidic Hydrolysis: Add 0.1 N HCl and heat (e.g., at 60°C) for a defined period. Neutralize before HPLC analysis.
  • Alkaline Hydrolysis: Add 0.1 N NaOH at room temperature for a defined period. Neutralize before HPLC analysis.
  • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.
  • Thermal Degradation: Heat the solution (e.g., at 60-80°C) for a defined period.
  • Photodegradation: Expose the solution to UV light for a defined period.

3. Analyze all stressed samples by HPLC. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the degradation products can be resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Aqueous Buffer prep_test Prepare Test Solution prep_buffer->prep_test prep_stock Prepare Stock Solution (in DMSO) prep_stock->prep_test sampling Sample at Time Points prep_test->sampling incubate Incubate at Test Temperature incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for stability testing of this compound.

thalidomide_hydrolysis cluster_products Potential Hydrolysis Products thalidomide This compound hydrolysis_conditions Aqueous Buffer (pH, Temperature) glutarimide_opening Glutarimide Ring Opening Products hydrolysis_conditions->glutarimide_opening Hydrolysis phthalimide_opening Phthalimide Ring Opening Products hydrolysis_conditions->phthalimide_opening Hydrolysis both_opening Both Rings Opened glutarimide_opening->both_opening Further Hydrolysis phthalimide_opening->both_opening Further Hydrolysis

Caption: Potential hydrolysis pathways of this compound in aqueous buffer.

References

Technical Support Center: Purification of Thalidomide-NH-CH2-COOH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Thalidomide-NH-CH2-COOH and related derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of these molecules.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.

Question: My compound is showing poor solubility in standard normal-phase chromatography solvents (e.g., Ethyl Acetate/Hexanes). How can I purify it using column chromatography?

Answer: This is a common issue due to the polar carboxylic acid group. Here are several strategies:

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. A common solvent system for polar compounds is Dichloromethane (DCM) and Methanol (B129727) (MeOH). You may need to use a high percentage of methanol to elute your compound.

  • Add an Acidic Modifier: To suppress the ionization of the carboxylic acid and reduce streaking on the silica (B1680970) gel, add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase.[1][2]

  • Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation or if the compound is unstable on silica, you could try using alumina (B75360) or a polar bonded phase like an amine-functionalized silica.[3][4]

  • Employ Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often the most effective method.[4][5][6]

Question: I am using reverse-phase HPLC, but my compound has poor retention and elutes in the solvent front. What can I do?

Answer: Poor retention on a C18 column is typical for polar molecules. To improve retention, consider the following:

  • Modify the Mobile Phase: Increase the aqueous component of your mobile phase. You can start with a high percentage of water (e.g., 95%) and a low percentage of organic solvent like acetonitrile (B52724) or methanol.[5]

  • Adjust the pH: The retention of ionizable compounds is highly dependent on the pH of the mobile phase.[5] For a carboxylic acid, lowering the pH (e.g., by adding 0.1% Trifluoroacetic Acid (TFA) or formic acid) will protonate the carboxylate, making the molecule less polar and increasing its retention on the reverse-phase column.[6][7]

  • Use a Polar-Embedded or Polar-Endcapped Column: These are specialized reverse-phase columns designed to provide better retention for polar analytes under highly aqueous conditions.[5][8]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase with a mobile phase rich in organic solvent.[5][8][9]

Question: My purified compound shows the presence of diastereomers. How can I separate them?

Answer: Thalidomide (B1683933) and its derivatives have a chiral center that is prone to racemization.[10][11] Separating the enantiomers or diastereomers often requires specialized chiral chromatography.

  • Chiral Stationary Phases (CSPs): The most common method for separating enantiomers is to use a chiral HPLC column. Polysaccharide-based stationary phases (e.g., Chiralpak AD, Chiralcel OD) are often effective for separating thalidomide and its derivatives.[12][13]

  • Mobile Phase Optimization: The choice of mobile phase, including the organic solvent (e.g., methanol, ethanol, isopropanol) and any additives, is crucial for achieving separation on a chiral column.[12][13]

Question: After purification, I notice impurities that seem to be related to the starting materials or byproducts. What are some common impurities to look out for?

Answer: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products.[14]

  • Starting Materials: Unreacted L-glutamine or a protected version of it can be a potential impurity.[15][16]

  • Hydrolysis Products: The glutarimide (B196013) or phthalimide (B116566) rings in thalidomide can undergo hydrolysis.[14][15]

  • Ring-Opened Products: Incomplete cyclization during the synthesis can lead to ring-opened impurities.

  • Other Related Compounds: Phthalimide and glutarimide-related species are also common impurities.[14]

II. Frequently Asked Questions (FAQs)

What is the general purification strategy for this compound?

A general strategy involves an initial purification by flash chromatography (either normal-phase with a polar solvent system or reverse-phase) to remove major impurities, followed by a final purification step using preparative reverse-phase HPLC to achieve high purity.[17] Recrystallization can also be an effective method for obtaining highly pure material if a suitable solvent system can be found.[18]

What analytical techniques are recommended to assess the purity of the final compound?

  • HPLC/UPLC: High-Performance Liquid Chromatography or Ultra-Performance Liquid Chromatography is essential for determining the purity of the final compound. A reverse-phase method is typically used.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the identity of the desired product and to identify any impurities.[17]

  • NMR: Nuclear Magnetic Resonance (¹H and ¹³C) spectroscopy is crucial for structural confirmation of the final product.

How can I remove residual TFA from my sample after preparative HPLC?

Residual TFA can be removed by lyophilizing the sample from a dilute HCl solution or by repeated co-evaporation with a solvent like methanol or a mixture of methanol and dichloromethane. Alternatively, passing the sample through a short plug of a suitable ion-exchange resin can be effective.

What are the storage recommendations for this compound?

The compound should be stored as a solid in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C. In solvent, it should be stored at -80°C.[19]

III. Data Presentation

Table 1: Example Data for Reverse-Phase Flash Chromatography
ParameterCondition 1Condition 2
Column C18, 40-63 µmC18, 40-63 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% TFA
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B over 20 min10-100% B over 25 min
Flow Rate 20 mL/min25 mL/min
Crude Loading 200 mg250 mg
Yield 150 mg180 mg
Purity (by HPLC) 92%95%
Table 2: Example Data for Preparative Reverse-Phase HPLC
ParameterCondition 1Condition 2
Column C18, 5 µm, 19 x 150 mmC18, 5 µm, 30 x 250 mm
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFA
Gradient 20-50% B over 30 min25-45% B over 40 min
Flow Rate 15 mL/min20 mL/min
Injection Volume 1 mL (10 mg/mL)2 mL (15 mg/mL)
Yield per run 8 mg25 mg
Purity (by HPLC) >98%>99%

IV. Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography
  • Column Selection: Choose a silica gel column appropriate for your sample size.

  • Mobile Phase Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). To improve peak shape, add 0.1-1% acetic or formic acid.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% DCM or 98:2 DCM:MeOH) for at least 5 column volumes.

  • Loading: Load the sample onto the column.

  • Elution: Run a gradient from a low polarity (e.g., 2% MeOH in DCM) to a higher polarity (e.g., 20% MeOH in DCM) over a suitable number of column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Reverse-Phase Preparative HPLC
  • Column Selection: Select a preparative C18 column with dimensions suitable for your sample size.

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., Water + 0.1% TFA) and Mobile Phase B (e.g., Acetonitrile + 0.1% TFA). Filter and degas both mobile phases.

  • Sample Preparation: Dissolve the partially purified product in a solvent compatible with the initial mobile phase conditions, such as a mixture of water and acetonitrile or DMSO.

  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and run a linear gradient to increase the percentage of Mobile Phase B, allowing for the separation of the target compound from impurities.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to your product.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.

  • Lyophilization: Combine the pure fractions and freeze-dry (lyophilize) to remove the mobile phase and obtain the final product as a solid.

V. Visualizations

Purification_Workflow Crude_Product Crude this compound Flash_Chromatography Flash Chromatography (Normal or Reverse Phase) Crude_Product->Flash_Chromatography Purity_Check_1 Purity Check (LC-MS, TLC) Flash_Chromatography->Purity_Check_1 Impure_Fractions Impure Fractions Prep_HPLC Preparative Reverse-Phase HPLC Purity_Check_1->Prep_HPLC Purity < 95% Pure_Product Pure Product (>95%) Purity_Check_1->Pure_Product Purity > 95% Recrystallization Recrystallization Purity_Check_1->Recrystallization Purity > 90% & Crystalline Purity_Check_2 Final Purity & Identity Check (HPLC, LC-MS, NMR) Prep_HPLC->Purity_Check_2 Purity_Check_2->Pure_Product Recrystallization->Purity_Check_2

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Logic Start Purification Issue Issue_Type What is the main issue? Start->Issue_Type Solubility Poor Solubility in Normal Phase Solvents Issue_Type->Solubility Solubility Retention Poor Retention in Reverse Phase Issue_Type->Retention Retention Streaking Peak Streaking/ Tailing on Silica Issue_Type->Streaking Peak Shape Sol_Action1 Increase Mobile Phase Polarity (e.g., MeOH) Solubility->Sol_Action1 Sol_Action2 Switch to Reverse Phase Solubility->Sol_Action2 Ret_Action1 Increase Aqueous Content in Mobile Phase Retention->Ret_Action1 Ret_Action2 Lower Mobile Phase pH (add acid) Retention->Ret_Action2 Ret_Action3 Use Polar-Embedded Column or HILIC Retention->Ret_Action3 Streak_Action1 Add Acidic Modifier (e.g., Acetic Acid) Streaking->Streak_Action1

Caption: Troubleshooting decision tree for common purification challenges.

References

Common byproducts in Thalidomide-NH-CH2-COOH conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-linker conjugations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thalidomide-NH-CH2-COOH conjugates and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound and its conjugates?

A1: this compound is a derivative of thalidomide (B1683933) that incorporates a linker with a terminal carboxylic acid. This functional group allows for its conjugation to a ligand that targets a specific protein of interest. The resulting bifunctional molecule, often a Proteolysis Targeting Chimera (PROTAC), utilizes the thalidomide moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]

Q2: Why is the choice of coupling chemistry important in thalidomide conjugations?

A2: The choice of coupling chemistry is critical as thalidomide and its derivatives can be sensitive to certain reaction conditions. For instance, the glutarimide (B196013) ring of thalidomide is susceptible to hydrolysis.[4] Furthermore, the chiral center on the glutarimide ring can undergo racemization.[5][6] Amide bond formation using carbodiimide (B86325) reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) is a common method, but it can lead to specific byproducts that complicate purification and reduce yield.[7][8]

Q3: What is the mechanism of action of thalidomide as part of a PROTAC?

A3: Thalidomide acts as a "molecular glue" that binds to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1-CRBN E3 ubiquitin ligase complex.[4] This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and bind to a target protein (a "neosubstrate") brought into proximity by the PROTAC's other ligand.[3] Once the ternary complex (PROTAC-CRBN-Target Protein) is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.[1][9]

Troubleshooting Guide: Common Byproducts and Solutions

This guide addresses common issues arising from byproduct formation during the conjugation of a thalidomide-amine derivative with a carboxylic acid linker, often mediated by EDC and NHS.

Q: My reaction is complete, but I am having difficulty isolating the pure desired product. What are the likely byproducts complicating purification?

A: Several byproducts are common in carbodiimide-mediated thalidomide conjugations. The table below summarizes these byproducts, their causes, and recommended solutions.

Potential Issue & Observation Potential Byproduct Cause Recommended Solution
A byproduct with similar polarity to the product is observed by TLC/LC-MS.N-Acylurea The O-acylisourea intermediate, formed from the reaction of the carboxylic acid with EDC, can rearrange to the more stable but unreactive N-acylurea.[8][10] This is more prevalent in polar aprotic solvents like DMF.[11]- Add an activating agent like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to trap the O-acylisourea intermediate as a more stable active ester, which is less prone to rearrangement.[11] - Use a non-polar solvent like Dichloromethane (DCM) to minimize this side reaction.[8] - If formed, purification can be challenging. Consider using a water-soluble carbodiimide (EDC) so that the N-acylurea byproduct is also water-soluble and can be removed by aqueous extraction.[8]
The starting carboxylic acid is recovered after the reaction.Hydrolyzed O-acylisourea intermediate The O-acylisourea intermediate is highly susceptible to hydrolysis, which regenerates the starting carboxylic acid.[10]- Ensure anhydrous reaction conditions. Use dry solvents and reagents. - Perform the reaction at a slightly acidic pH (4.5-6.0) to favor the activation of the carboxylic acid.[7]
A mixture of diastereomers is observed by chiral HPLC or NMR.Racemized Product The chiral center of thalidomide is prone to epimerization under both acidic and basic conditions. The reaction conditions, especially the use of base, can lead to racemization.[5][6]- Avoid high temperatures and strong bases. - Use a milder base like diisopropylethylamine (DIPEA) in stoichiometric amounts. - Analyze the chiral purity of the final product using a suitable chiral chromatography method.
Multiple products are observed, some with masses corresponding to the hydrolysis of the glutarimide or phthalimide (B116566) rings.Hydrolyzed Thalidomide Derivatives The glutarimide and phthalimide rings of thalidomide are susceptible to hydrolysis, which can be accelerated by pH and temperature.[4][12]- Maintain a neutral to slightly acidic pH during the reaction and workup. - Avoid prolonged reaction times at elevated temperatures. - Purify the product promptly after the reaction is complete.
Unreacted starting amine is still present in large amounts.Incomplete Reaction The active ester intermediate may have a short half-life, or the nucleophilicity of the amine may be low.- Increase the equivalents of the coupling reagents (EDC/NHS). - Ensure the pH of the reaction mixture is suitable for the amine to be in its nucleophilic, deprotonated state (typically pH 7-8 for the coupling step).
Quantitative Analysis of a Representative Reaction

The following table provides an illustrative example of a reaction outcome based on HPLC analysis of the crude reaction mixture. Actual results will vary depending on the specific substrates and reaction conditions.

Compound Retention Time (min) Peak Area (%) Identity
12.515.0Unreacted Carboxylic Acid Linker
24.210.0Unreacted Thalidomide-Amine
36.865.0Desired Conjugate
47.18.0N-Acylurea Byproduct
5Multiple small peaks2.0Hydrolysis Products

Detailed Experimental Protocol

This protocol describes a general two-step procedure for the conjugation of a thalidomide derivative containing a primary amine with a carboxylic acid-terminated linker using EDC and NHS.

Materials:

  • Thalidomide-amine derivative (e.g., 4-(aminomethyl)thalidomide)

  • Carboxylic acid-terminated linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents and equipment (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for chromatography).

Procedure:

Step 1: Activation of the Carboxylic Acid

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-terminated linker (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

  • Stir the solution at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 2-4 hours. The formation of the NHS-activated ester can be monitored by TLC or LC-MS.

Step 2: Amide Bond Formation

  • In a separate vessel, dissolve the thalidomide-amine derivative (1.1 eq) in anhydrous DMF.

  • Add DIPEA (1.5 eq) to the thalidomide-amine solution.

  • Slowly add the solution of the activated NHS-ester from Step 1 to the thalidomide-amine solution.

  • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

Step 3: Workup and Purification

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the pure this compound conjugate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizations

G cluster_0 Troubleshooting Workflow for Thalidomide Conjugation start Reaction Complete, Impure Product check_polarity Analyze Crude Mixture by TLC/LC-MS. Is there a byproduct with similar polarity to the product? start->check_polarity check_sm Are starting materials present? check_polarity->check_sm No is_n_acylurea Likely N-Acylurea Byproduct check_polarity->is_n_acylurea Yes check_racemization Is a mixture of diastereomers detected by chiral HPLC? check_sm->check_racemization No is_incomplete Incomplete Reaction check_sm->is_incomplete Yes check_hydrolysis Are there peaks corresponding to hydrolyzed fragments? check_racemization->check_hydrolysis No is_racemized Racemization Occurred check_racemization->is_racemized Yes is_hydrolyzed Hydrolysis of Rings check_hydrolysis->is_hydrolyzed Yes end_node Pure Product Isolated check_hydrolysis->end_node No solution_n_acylurea Solution: - Add NHS/HOBt to the reaction. - Use non-polar solvent (DCM). - Use water-soluble EDC for easier removal. is_n_acylurea->solution_n_acylurea solution_incomplete Solution: - Increase equivalents of coupling reagents. - Adjust pH for amine nucleophilicity. is_incomplete->solution_incomplete solution_racemization Solution: - Avoid high temperatures and strong bases. - Use stoichiometric amounts of a mild base. is_racemized->solution_racemization solution_hydrolysis Solution: - Maintain neutral to slightly acidic pH. - Avoid prolonged heating. is_hydrolyzed->solution_hydrolysis solution_n_acylurea->end_node solution_incomplete->end_node solution_racemization->end_node solution_hydrolysis->end_node G Cereblon-Mediated Protein Degradation Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation protac PROTAC (Thalidomide-Linker-Ligand) crbn Cereblon (CRBN) E3 Ligase Component protac->crbn binds target_protein Target Protein protac->target_protein binds ternary_complex Ternary Complex (Target-PROTAC-CRBN) crbn->ternary_complex target_protein->ternary_complex poly_ub Polyubiquitinated Target Protein ternary_complex->poly_ub Ubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->ternary_complex proteasome 26S Proteasome poly_ub->proteasome Degradation degraded_peptides Degraded Peptides proteasome->degraded_peptides

References

Technical Support Center: Enhancing Thalidomide-NH-CH2-COOH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the yield and success of your Thalidomide-NH-CH2-COOH coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling reaction has a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in amide coupling reactions involving thalidomide (B1683933) derivatives can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Ensure the purity of your thalidomide derivative and the coupling partner. Impurities can significantly interfere with the reaction. Verify the identity and purity using techniques like NMR and mass spectrometry.

  • Reaction Conditions:

    • Anhydrous Conditions: Amide coupling reactions are often sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent: Dimethylformamide (DMF) is a common solvent for these reactions.[1] However, if you suspect solvent-related issues, consider using dimethyl sulfoxide (B87167) (DMSO), especially if thermal decomposition of DMF is a concern at higher temperatures.[2] The quality of the solvent is also critical, as contaminants can poison the catalyst in some coupling reactions.

    • Temperature: Most coupling reactions are run at room temperature.[1] However, gentle heating might be necessary for less reactive coupling partners. Conversely, for sensitive substrates, cooling the reaction to 0°C before adding the coupling reagents can minimize side reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Reagent Stoichiometry and Addition Order:

    • Coupling Reagents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and base.

    • Order of Addition: A common and effective order of addition is to dissolve the carboxylic acid in the solvent, add the coupling reagent and base, stir for a few minutes to pre-activate the acid, and then add the amine component.

  • Choice of Coupling Reagent and Base: Standard peptide coupling reagents like HATU, HBTU, or EDC with an additive like HOBt are generally effective.[1] For sterically hindered or electron-deficient amines, more reactive coupling reagents might be necessary. A non-nucleophilic base such as diisopropylethylamine (DIEA) is typically used to scavenge the acid formed during the reaction without competing with the amine nucleophile.[1]

Q2: I am observing incomplete conversion, and my starting materials remain even after extended reaction times. What should I do?

A2: Incomplete conversion is a common issue. Consider the following:

  • Activation of the Carboxylic Acid: Ensure that the carboxylic acid is being effectively activated by the coupling reagent. You can often monitor the formation of the activated ester by LC-MS. If activation is the problem, you might need to switch to a more potent coupling reagent.

  • Nucleophilicity of the Amine: The amine on your thalidomide derivative might not be sufficiently nucleophilic. The use of a stronger, non-nucleophilic base can sometimes help by ensuring the amine is deprotonated and in its more reactive free-base form.

  • Alternative Coupling Strategies: If standard solution-phase coupling fails, consider converting the carboxylic acid to a more reactive species like an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride. However, be aware that these reagents can be harsh and may not be compatible with other functional groups in your molecule.

Q3: The purification of my final coupled product is challenging. Do you have any recommendations?

A3: Purification of thalidomide-based conjugates, particularly those designed as PROTACs, can be difficult due to their often high molecular weight and potential for poor solubility.

  • Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for purification.[1] If the product is not sufficiently pure after silica gel chromatography, consider using reversed-phase HPLC.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove excess reagents and water-soluble byproducts. Quenching the reaction with water and extracting the product with an appropriate organic solvent is a common first step.[1] Washing the organic layer with a mild acid (e.g., dilute HCl) can remove basic impurities like DIEA, while washing with a mild base (e.g., saturated sodium bicarbonate) can remove unreacted carboxylic acid.

  • Solid-Phase Synthesis: For more complex syntheses, consider solid-phase synthesis. This approach can simplify purification as excess reagents and byproducts are washed away from the resin-bound product.

Data on Reaction Yields

The yield of this compound coupling reactions is highly dependent on the specific substrates, reagents, and reaction conditions. Below is a summary of typical yields reported for general amide coupling reactions used in the synthesis of thalidomide-linker conjugates.

Carboxylic AcidAmineCoupling Reagent(s)BaseSolventTypical Yield (%)
Linker Precursor4-AminothalidomideHATU, HBTU, or EDC/HOBtDIEADMF60 - 90

Experimental Protocols

General Protocol for Amide Bond Formation using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid to an amino-functionalized thalidomide derivative.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amino-functionalized thalidomide (1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU to the solution and stir for 2-3 minutes.

  • Add DIEA to the reaction mixture and stir for another 5-10 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the amino-functionalized thalidomide to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (Carboxylic Acid, Amine) reagents Reagents (Coupling Agent, Base, Solvent) dissolve Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolve activate Add Coupling Agent & Base (Pre-activation) dissolve->activate couple Add Amine (Coupling Reaction) activate->couple monitor Monitor Reaction (TLC / LC-MS) couple->monitor quench Quench Reaction (e.g., with Water) monitor->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze end Pure Product analyze->end

Caption: A general experimental workflow for a this compound coupling reaction.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram illustrates the mechanism of action for a PROTAC (Proteolysis Targeting Chimera) that utilizes a thalidomide-based ligand to induce the degradation of a target protein.

protac_pathway cluster_components Components cluster_process Degradation Process protac PROTAC (Thalidomide-Linker-Ligand) ternary Formation of Ternary Complex (POI-PROTAC-CRBN) protac->ternary poi Target Protein (POI) poi->ternary crbn Cereblon (CRBN) E3 Ligase Complex crbn->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination Ubiquitin Transfer proteasome Proteasomal Degradation ubiquitination->proteasome Recognition release Release of PROTAC & Amino Acids proteasome->release

Caption: Cereblon-mediated protein degradation pathway induced by a thalidomide-based PROTAC.

References

Validation & Comparative

Validation of Thalidomide-NH-CH2-COOH Binding to CRBN using Surface Plasmon Resonance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding of the Cereblon (CRBN) ligand, Thalidomide-NH-CH2-COOH, using Surface Plasmon Resonance (SPR). Due to the limited availability of direct public data for this specific molecule, this guide establishes a comparative analysis with well-characterized CRBN binders: thalidomide (B1683933), lenalidomide, and pomalidomide. These molecules, known as immunomodulatory drugs (IMiDs), serve as benchmarks for assessing the binding affinity of novel thalidomide derivatives.[1][2]

This compound is a derivative of thalidomide functionalized with a linker, making it a crucial component in the development of Proteolysis-Targeting Chimeras (PROTACs).[2][3][4] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase, such as CRBN, to a target protein, leading to the target's degradation.[5][6][7] The binding affinity of the CRBN ligand is a critical determinant of the efficacy of a PROTAC.[8]

Quantitative Binding Affinity Data: A Comparative Overview

The binding affinities of thalidomide and its key derivatives to CRBN have been determined using various biophysical assays, including SPR and Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a common metric used to quantify binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes representative binding affinity data for established CRBN ligands.

CompoundAssay MethodBinding Affinity (Kd)
ThalidomideIsothermal Titration Calorimetry (ITC)1.0 µM
ThalidomideSurface Plasmon Resonance (SPR)0.16 µM
LenalidomideIsothermal Titration Calorimetry (ITC)0.3 µM
PomalidomideIsothermal Titration Calorimetry (ITC)0.1 µM

Note: Binding affinity values can vary depending on experimental conditions, the specific protein construct used (e.g., the thalidomide-binding domain), and the assay methodology.[1]

CRBN Signaling Pathway and PROTAC Mechanism of Action

Cereblon is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][9] This complex plays a pivotal role in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[2] IMiDs and their derivatives act as "molecular glues" by binding to CRBN and modulating its substrate specificity.[2] This altered specificity leads to the recruitment of "neosubstrates," proteins not typically targeted by the native CRL4^CRBN^ complex, for degradation.[2] In the context of PROTACs, the thalidomide-based ligand recruits CRBN, while another ligand on the PROTAC binds to a protein of interest, bringing the target protein into proximity with the E3 ligase for ubiquitination and degradation.[5][8]

CRBN_Signaling_Pathway CRBN Signaling Pathway and PROTAC Action cluster_crl4 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_protac PROTAC-Mediated Degradation cluster_degradation Ubiquitin-Proteasome System CUL4 Cullin-4 RBX1 RBX1 CUL4->RBX1 DDB1 DDB1 DDB1->CUL4 CRBN CRBN CRBN->DDB1 POI Protein of Interest (POI) CRBN->POI ternary complex formation PROTAC PROTAC (this compound derivative) PROTAC->CRBN recruits PROTAC->POI binds Ub Ubiquitin POI->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation

CRBN Signaling and PROTAC Mechanism

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[1][10] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[1] This enables the determination of association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated.[1]

Objective: To determine the binding affinity of this compound to recombinant CRBN protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 for amine coupling)

  • Recombinant human CRBN protein (e.g., His-tagged CRBN/DDB1 complex)

  • This compound

  • Reference compounds (Thalidomide, Lenalidomide, Pomalidomide)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Chip Preparation and Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's protocol.

    • Immobilize the recombinant CRBN protein onto the sensor surface via amine coupling to a target density.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a stock solution of this compound and reference compounds in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the compounds in the running buffer. The concentration range should span the expected K_d.

  • Binding Analysis:

    • Inject the serially diluted compounds over the immobilized CRBN surface and the reference flow cell at a constant flow rate.

    • Monitor the association of the compound in real-time.

    • After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.

  • Regeneration:

    • Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the k_on, k_off, and K_d values.

SPR_Workflow Surface Plasmon Resonance (SPR) Experimental Workflow start Start chip_prep Sensor Chip Preparation start->chip_prep immobilization CRBN Immobilization (Amine Coupling) chip_prep->immobilization analyte_prep Analyte Preparation (Serial Dilution) immobilization->analyte_prep binding_analysis Binding Analysis (Association & Dissociation) analyte_prep->binding_analysis regeneration Surface Regeneration binding_analysis->regeneration data_analysis Data Analysis (k_on, k_off, Kd determination) binding_analysis->data_analysis regeneration->binding_analysis Next Concentration end End data_analysis->end

SPR Experimental Workflow

Alternative Validation Methods

Besides SPR, other biophysical techniques can be employed to validate the binding of this compound to CRBN:

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8]

  • Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from CRBN by the test compound.[11]

  • Fluorescence Polarization (FP): FP measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein like CRBN.[1]

By following the protocols and comparative data presented in this guide, researchers can effectively validate the binding of this compound to CRBN and advance the development of novel PROTAC-based therapeutics.

References

A Comparative Guide to Thalidomide-NH-CH2-COOH and Analog Binding to Cereblon via Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Thalidomide-NH-CH2-COOH and its parent compounds, thalidomide (B1683933), lenalidomide, and pomalidomide, to the E3 ubiquitin ligase Cereblon (CRBN). The data presented is based on Isothermal Titration Calorimetry (ITC), a powerful technique for the quantitative analysis of biomolecular interactions. This document is intended to serve as a valuable resource for researchers engaged in the development of CRBN-targeting therapeutics, including Proteolysis-Targeting Chimeras (PROTACs).

Quantitative Analysis of Binding Affinity

Isothermal Titration Calorimetry (ITC) is a highly sensitive method that directly measures the heat changes associated with molecular binding events. This allows for the determination of key thermodynamic parameters that describe the binding affinity and the forces driving the interaction. The table below summarizes the binding constants for thalidomide and its derivatives with Cereblon.

While direct ITC data for this compound is not extensively reported in peer-reviewed literature, it is a well-established Cereblon ligand utilized in the synthesis of PROTACs. The addition of the -NH-CH2-COOH linker to the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule typically extends out of the primary binding pocket. Therefore, the binding affinity of this compound is expected to be comparable to that of thalidomide.

CompoundTargetKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
ThalidomideCRBN-DDB1~1.0Not Consistently ReportedNot Consistently Reported~1[1]
LenalidomideCRBN-DDB1~0.3 - 0.6+2.5-7.4~1[1][2]
PomalidomideCRBN-DDB1~0.1Not Consistently ReportedNot Consistently Reported~1[1]
This compoundCRBN-DDB1Not Publicly Available (Expected to be similar to Thalidomide)Not Publicly AvailableNot Publicly AvailableNot Publicly Available

Note: The thermodynamic data presented are compiled from various sources, and experimental conditions may differ. Direct comparison should be made with caution. The binding affinities of these compounds are consistently in the micromolar to high nanomolar range, indicating potent interaction with Cereblon.

Experimental Protocol: Isothermal Titration Calorimetry

The following is a representative protocol for determining the binding affinity of a thalidomide derivative to the Cereblon protein complex using Isothermal Titration Calorimetry.

1. Sample Preparation:

  • Protein: Recombinant human Cereblon (CRBN) in complex with DDB1 is expressed and purified. The protein solution is then extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to ensure buffer matching. The final protein concentration is determined using a reliable method, such as UV-Vis spectroscopy.

  • Ligand: The thalidomide derivative (e.g., this compound) is dissolved in the same ITC buffer as the protein to a final concentration approximately 10-fold higher than the protein concentration.

2. ITC Experiment:

  • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • The protein solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.

  • A series of small, precise injections of the ligand into the sample cell are performed. The heat change associated with each injection is measured by the instrument.

  • A control experiment, where the ligand is injected into the buffer alone, is performed to determine the heat of dilution.

3. Data Analysis:

  • The raw ITC data, which consists of heat changes per injection, is corrected for the heat of dilution.

  • The corrected data is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software.

  • This analysis yields the stoichiometry of binding (n), the dissociation constant (Kd), and the enthalpy of binding (ΔH). The change in entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Visualizing the Molecular Interactions and Experimental Process

To better understand the biological context and the experimental procedure, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein CRBN-DDB1 Protein in ITC Buffer ITC_Instrument Isothermal Titration Calorimeter Protein->ITC_Instrument Load into Sample Cell Ligand Thalidomide Derivative in ITC Buffer Ligand->ITC_Instrument Load into Syringe Titration Ligand Titration into Protein Solution ITC_Instrument->Titration Raw_Data Raw Heat Data Titration->Raw_Data Corrected_Data Corrected Thermogram Raw_Data->Corrected_Data Subtract Heat of Dilution Binding_Model Fit to Binding Model Corrected_Data->Binding_Model Results Kd, ΔH, ΔS, n Binding_Model->Results

Workflow for Isothermal Titration Calorimetry (ITC).

Cereblon_Pathway cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_action Thalidomide Derivative Action CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate Recruits Thalidomide Thalidomide Derivative Thalidomide->CRBN Binds Ubiquitin Ubiquitin Neosubstrate->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting Degradation Degradation Proteasome->Degradation

Thalidomide-induced neosubstrate degradation pathway.

References

A Comparative Guide to Thalidomide-Based Neosubstrate Degraders: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of thalidomide (B1683933) and its analogs in degrading neosubstrates. While direct quantitative data for Thalidomide-NH-CH2-COOH as a standalone degrader is not available, as it primarily serves as a Cereblon (CRBN) E3 ligase ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3], this guide will compare its foundational molecule, thalidomide, with its well-characterized derivatives: lenalidomide (B1683929) and pomalidomide (B1683931). The comparison will focus on their efficacy in degrading key neosubstrates such as SALL4, CK1α, and IKZF1, supported by experimental data and detailed protocols.

Mechanism of Action: Molecular Glues and Neosubstrate Degradation

Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs), function as "molecular glues."[4][5] They bind to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][6][7] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRBN—for ubiquitination and subsequent degradation by the proteasome.[4][6][8] The degradation of different neosubstrates is linked to both the therapeutic effects and the adverse effects, such as teratogenicity, of these compounds.[8][9][10]

cluster_0 Cellular Environment CRBN CRBN CUL4 CUL4-DDB1-RBX1 CRBN->CUL4 Forms CRL4-CRBN E3 Ligase Neosubstrate Neosubstrate (e.g., SALL4, CK1α) CUL4->Neosubstrate Ubiquitination IMiD Thalidomide Analog (e.g., Lenalidomide) IMiD->CRBN Binds to Neosubstrate->CRBN Recruited by IMiD-bound CRBN Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin Degraded_Protein Degraded Fragments Proteasome->Degraded_Protein Degrades

Figure 1: Signaling pathway of thalidomide analog-mediated neosubstrate degradation.

Comparative Efficacy of Thalidomide Analogs

The efficacy of thalidomide analogs in degrading specific neosubstrates varies depending on the chemical structure of the analog.[11][12] This differential activity is crucial for their therapeutic applications and toxicity profiles. For example, the degradation of the transcription factors IKZF1 and IKZF3 is key to the anti-myeloma activity of lenalidomide and pomalidomide[13], while the degradation of casein kinase 1α (CK1α) is associated with the efficacy of lenalidomide in myelodysplastic syndrome with a 5q deletion.[9][13] Conversely, the degradation of the transcription factor SALL4 is linked to the teratogenic effects of thalidomide.[9][10]

The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of lenalidomide and pomalidomide for key neosubstrates.

CompoundNeosubstrateDC50 (nM)Dmax (%)Cell LineReference
Lenalidomide IKZF1150>95HEK293T[14]
CK1α120~90HEK293T[14]
SALL4450>95HEK293T[14]
Pomalidomide IKZF120>95HEK293T[14]
CK1α>10,000<10HEK293T[14]
SALL4160>95HEK293T[14]

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Lower DC50 values indicate higher potency.

The Role of this compound in Targeted Protein Degradation

This compound is a derivative of thalidomide that has been chemically modified to include a carboxylic acid functional group, which typically serves as an attachment point for a linker.[1][2][3] This positions this compound as a crucial building block for the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase (like this compound), a linker, and a ligand for a target protein of interest.[1] By tethering the target protein to the E3 ligase, PROTACs induce the ubiquitination and degradation of proteins that are not endogenous substrates of the ligase. This technology significantly expands the "druggable" proteome beyond the limitations of traditional inhibitors.

Experimental Protocols

Accurate assessment of neosubstrate degradation is critical for the evaluation of thalidomide analogs and derived PROTACs. Below are detailed protocols for two common methods: Western Blotting and the HiBiT Lytic Detection System.

start Start cell_culture Cell Culture (e.g., MM.1S, HEK293T) start->cell_culture treatment Treat with Thalidomide Analog (Dose-Response) cell_culture->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target + Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab imaging Imaging and Analysis (Chemiluminescence) secondary_ab->imaging end End imaging->end

Figure 2: Experimental workflow for Western Blot analysis of neosubstrate degradation.
Protocol 1: Western Blot for Protein Degradation

This method allows for the semi-quantitative assessment of the reduction in the level of a specific protein following treatment with a degrader compound.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, MM.1S) at a suitable density in multi-well plates.

  • Allow cells to adhere and grow overnight.

  • Treat cells with a serial dilution of the thalidomide analog or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, or 24 hours).

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Incubate on ice for 15-30 minutes with gentle agitation.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the neosubstrate of interest (e.g., anti-SALL4, anti-CK1α) overnight at 4°C.

  • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. The percentage of degradation can be calculated relative to the vehicle-treated control.

Protocol 2: HiBiT Lytic Detection Assay for Quantitative Degradation Analysis

The HiBiT system is a sensitive, quantitative method for measuring protein levels in living cells.[4][6] It relies on the CRISPR/Cas9-mediated insertion of a small 11-amino-acid tag (HiBiT) into the endogenous locus of the target protein.[4][6] When cells are lysed with a reagent containing the LgBiT protein, the HiBiT and LgBiT subunits combine to form a functional NanoLuc luciferase, producing a luminescent signal that is directly proportional to the amount of HiBiT-tagged protein.[10][11]

1. Cell Plating:

  • Use a cell line that has been engineered to express a HiBiT-tagged neosubstrate (e.g., HEK293T-SALL4-HiBiT).

  • Plate the cells in an opaque, white multi-well plate suitable for luminescence measurements at a predetermined density.

  • Incubate for the appropriate time to allow for cell adherence.

2. Compound Addition:

  • Prepare serial dilutions of the degrader compound in the appropriate cell culture medium.

  • Add the diluted compounds to the cells and incubate for the desired time period.

3. Lytic Detection:

  • Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the lytic buffer, LgBiT protein, and furimazine substrate according to the manufacturer's protocol.[10]

  • Remove the plates from the incubator and allow them to equilibrate to room temperature.

  • Add a volume of the prepared lytic reagent equal to the volume of the culture medium in each well.

  • Place the plate on an orbital shaker for 3-10 minutes at room temperature to ensure complete cell lysis and signal development.

4. Luminescence Measurement:

  • Measure the luminescence using a plate-based luminometer.

5. Data Analysis:

  • The raw luminescence values are proportional to the amount of the HiBiT-tagged protein.

  • Normalize the data to the vehicle-treated control wells to determine the percentage of remaining protein.

  • Plot the percentage of remaining protein against the log of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the DC50 and Dmax values.

Conclusion

The study of thalidomide and its analogs has unveiled a powerful mechanism for inducing the degradation of disease-relevant proteins. While this compound is primarily a tool for the construction of PROTACs, the comparative analysis of its parent molecule and other analogs like lenalidomide and pomalidomide reveals a landscape of differential neosubstrate degradation efficacies. This selectivity is paramount for the development of future targeted protein degraders with improved therapeutic windows. The experimental protocols provided herein offer robust methods for the precise quantification of these effects, enabling researchers to further explore and harness the potential of this therapeutic modality.

References

Safety Operating Guide

Safe Disposal of Thalidomide-NH-CH2-COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Essential Safety and Handling Protocols

Given the known teratogenic effects of thalidomide, Thalidomide-NH-CH2-COOH must be handled with extreme caution, assuming it carries similar reproductive toxicity risks.[1][2][3] A comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn at all times.

  • Lab Coat: A dedicated lab coat is required to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[1]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Characterization and Segregation

Proper characterization and segregation of the waste stream are critical for compliant disposal.

  • Waste Identification: All waste containing this compound must be classified as hazardous and cytotoxic waste.[4]

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS office.[1] It should be segregated from incompatible materials, particularly strong bases and oxidizing agents.[5]

III. Step-by-Step Disposal Procedure

The primary and most prudent method for the disposal of this compound is through your institution's hazardous waste management program.

  • Containerization:

    • Collect all waste, including unused compound, contaminated lab supplies (e.g., pipette tips, gloves, wipes), and rinsate from decontamination, in a dedicated, leak-proof, and chemically compatible container.[4][5]

    • Plastic containers are generally preferred for acidic waste.[5]

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][5]

    • Include an accurate description of the contents and their approximate concentrations.

    • Indicate the associated hazards (e.g., "Toxic," "Teratogen," "Corrosive - Acid").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[1]

  • Pickup and Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1]

IV. Spill Response

In the event of a spill, immediate and appropriate action is required.

  • Small Spills (<5 mL or 5 g):

    • Alert Personnel: Immediately notify others in the vicinity.[4]

    • Evacuate: Non-essential personnel should leave the immediate area.[1]

    • Ventilate: Ensure the area is well-ventilated.[1]

    • Contain: Use an absorbent material to contain the spill. For powder spills, carefully cover with a dampened sterile wipe to avoid raising dust.[1][4]

    • Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]

    • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or methanol), followed by a detergent wash and a final rinse with purified water.[1][4] All cleaning materials must be disposed of as hazardous waste.[4]

  • Large Spills (>5 mL or 5 g):

    • Evacuate and Secure: Evacuate the immediate area, restrict access, and post warning signs.[4]

    • Emergency Contact: Immediately contact your institution's EHS department.[4]

V. In-Lab Neutralization (for Aqueous Waste Collection Only)

For dilute aqueous waste streams containing this compound, neutralization may be permissible prior to collection as hazardous aqueous waste. This does not mean it is safe for drain disposal. This procedure should only be performed after a thorough risk assessment and with approval from your institution's EHS office.

  • Work Area: Perform the neutralization in a certified chemical fume hood.

  • Dilution: If the solution is concentrated, dilute it by slowly adding the acidic solution to a large volume of cold water. Never add water to acid. [5]

  • Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate, to the diluted acidic waste. Monitor the pH using a calibrated pH meter or pH paper.

  • Target pH: Adjust the pH to be within the acceptable range for aqueous hazardous waste collection at your institution (typically between 5.0 and 9.0).[6]

  • Collection: Collect the neutralized solution in a properly labeled hazardous waste container for aqueous waste.

Data Presentation

ParameterGuidelineSource
PPE Chemical-resistant gloves, safety goggles, lab coat, respirator (if dust/aerosol risk)[1]
Waste Classification Hazardous, Cytotoxic, Teratogenic[4][7]
Waste Segregation Separate from other waste streams, especially bases and oxidizers[1][5]
Waste Container Dedicated, leak-proof, chemically compatible (plastic preferred)[5]
Waste Labeling "Hazardous Waste," "this compound," hazard description[1][5]
Neutralization pH Range 5.0 - 9.0 (for hazardous aqueous waste collection, not drain disposal)[6]

Mandatory Visualization

G cluster_0 Initial Handling & Assessment cluster_1 Waste Generation & Segregation cluster_2 Disposal Pathway cluster_3 Spill Response start Handling this compound ppe Wear Full PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood generation Generate Waste: - Unused Compound - Contaminated Supplies - Rinsate fume_hood->generation segregate Segregate as Hazardous & Potentially Teratogenic Waste generation->segregate container Collect in Labeled, Leak-Proof Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange EHS Pickup for Final Disposal storage->pickup spill_response Follow Spill Protocol: - Evacuate - Ventilate - Contain & Clean spill->spill_response spill_waste Dispose of Cleanup Materials as Hazardous Waste spill_response->spill_waste spill_waste->container

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Thalidomide-NH-CH2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Thalidomide-NH-CH2-COOH. Given the teratogenic nature of thalidomide (B1683933) and its derivatives, strict adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to prevent environmental contamination.[1][2][3]

Core Safety Principles and Hazard Assessment

Thalidomide and its analogs are classified as highly potent compounds with the primary health concern being their potential to cause severe birth defects (teratogenicity).[1][2] Therefore, all handling and disposal operations must be conducted with extreme care, assuming the compound is biologically active and hazardous.

HazardDescriptionPrimary Mitigation
Teratogenicity May cause severe birth defects upon exposure during pregnancy.[1][4][5]Strict containment and use of appropriate Personal Protective Equipment (PPE).
Acute Toxicity Potential for adverse health effects from short-term exposure.[1]Handle in a certified chemical fume hood to avoid generating dusts or aerosols.[1][6]
Environmental Hazard Potential to harm aquatic life if released.[1]Dispose of as hazardous chemical waste; do not discard down the drain.[1][7]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound in any form.

OperationRequired Personal Protective Equipment
Compound Handling (Weighing, Reconstituting) Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles or Face Shield, N95 Respirator.[8]
Solution Preparation and Use Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles.[8]
Waste Disposal Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles.[8]
Spill Cleanup Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles, N95 Respirator.[8]

Note: Always consult the specific Safety Data Sheet (SDS) for any additional PPE requirements. If an SDS for this compound is unavailable, proceed with the precautions outlined for thalidomide and other cytotoxic compounds.[8]

Operational Plan: Step-by-Step Handling Procedures

A. Compound Receipt and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.[8]

  • Store the compound in a designated, locked, and clearly labeled area for hazardous materials.[8]

  • The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials.[4][8]

B. Weighing and Reconstitution:

  • All handling of the solid compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[6][8]

  • Don appropriate PPE as detailed in the table above.[8]

  • Use dedicated equipment (e.g., spatulas, weigh boats) for handling the compound.[8]

C. Experimental Use:

  • Clearly label all solutions containing this compound with "Cytotoxic Hazard" and the compound name.[8]

  • Conduct all experimental procedures involving the compound in a designated area to prevent cross-contamination.[8]

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.[1][8]

Waste Segregation and Collection
Waste TypeCollection Procedure
Solid Waste Collect all disposable materials (e.g., contaminated gloves, weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[1]
Liquid Waste Collect all solutions containing the compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1][2]
Sharps Waste Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]
Decontamination and Spill Cleanup

Decontamination of Work Surfaces:

After handling the compound, decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[1]

Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately alert others and restrict access to the spill site.[8][9]

  • Don PPE: Wear the appropriate PPE for spill cleanup.[8]

  • Containment: Use a chemical spill kit to absorb the spill. For solid spills, gently cover with absorbent material to avoid raising dust.[8][9]

  • Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.[8][9]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution (e.g., 10% bleach solution), followed by a rinse with water.[8]

  • Report: Report the spill to the laboratory supervisor and the institution's EHS office.[8]

Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_cleanup Post-Handling A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Solid Compound B->C D Reconstitute in Solvent C->D E Conduct Experiment D->E F Label All Solutions E->F G Segregate Waste (Solid, Liquid, Sharps) F->G K Decontaminate Work Area F->K H Label Hazardous Waste G->H I Store in Designated Area H->I J Contact EHS for Pickup I->J J->K L Remove PPE K->L M Wash Hands Thoroughly L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.